Thalidomide-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJJHQNACJXSKW-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C2=O)C3CCC(=O)NC3=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662207 | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219177-18-0 | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Thalidomide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Thalidomide-d4, a deuterated analog of thalidomide. The introduction of deuterium at the chiral center of the glutarimide ring enhances its stereochemical stability, making it a valuable tool for research and as an internal standard in pharmacokinetic and metabolic studies. This document details proposed synthetic routes, purification protocols, and analytical characterization, supported by quantitative data and procedural diagrams.
Synthesis of this compound
The synthesis of this compound can be approached by modifying established procedures for the synthesis of thalidomide, incorporating a deuterated starting material. A common and efficient route involves the condensation of phthalic anhydride with deuterated L-glutamine.
Proposed Synthesis Pathway
The synthesis is typically a two-step process: first, the formation of N-phthaloyl-L-glutamine-d1, followed by cyclization to yield this compound. The key is the use of L-glutamine deuterated at the alpha-position.
Step 1: Synthesis of N-Phthaloyl-L-glutamine-d1
This step involves the reaction of L-glutamine-d1 with phthalic anhydride.
Step 2: Cyclization to this compound
The N-phthaloyl-L-glutamine-d1 is then cyclized to form the glutarimide ring of this compound.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Phthaloyl-L-glutamine
-
Reaction Setup: In a round-bottom flask, suspend L-glutamine (1.0 eq) in pyridine.
-
Addition of Reagent: Add phthalic anhydride (1.4 eq) to the suspension.
-
Heating: Heat the mixture to 80-85°C and stir for 4-6 hours.
-
Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product, which is then filtered, washed, and dried.
Protocol 2: Cyclization to Thalidomide
A common method for the cyclization of N-phthaloyl-L-glutamine to thalidomide involves the use of carbonyldiimidazole (CDI).
-
Reaction Setup: Dissolve N-phthaloyl-L-glutamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: Add N,N'-carbonyldiimidazole (CDI) (1.1 eq) to the solution.
-
Reflux: Heat the mixture to reflux for 15-18 hours. During this time, thalidomide crystallizes out of the solution.
-
Isolation: Cool the reaction mixture and filter the precipitate. Wash the solid with cold THF and dry under vacuum to obtain thalidomide.
Quantitative Data for Thalidomide Synthesis
The following table summarizes typical yields for the synthesis of non-deuterated thalidomide, which can serve as a benchmark for the synthesis of this compound.
| Step | Reactants | Reagents/Solvents | Yield | Reference |
| 1 | L-Glutamine, Phthalic Anhydride | Pyridine, Heat | ~70-80% | [1] |
| 2 | N-Phthaloyl-L-glutamine | CDI, THF, Reflux | 85-93% | [2] |
| Overall | - | - | ~60-75% | - |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method.
Purification Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot dimethyl sulfoxide (DMSO). The temperature should be maintained between 80-120°C.
-
Decolorization: Add a small amount of activated carbon to the hot solution and stir for a few minutes to remove colored impurities.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of cold ethanol or water to remove residual DMSO.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data for Purification
The following table presents data on the purification of thalidomide, demonstrating the effectiveness of recrystallization.
| Initial Purity (HPLC) | Solvent System | Recrystallization Yield | Final Purity (HPLC) | Reference |
| >95% | DMSO/Water | ~90% | >99.7% | [2] |
| Not specified | THF/Water | >95% | >99.8% | [2] |
| 97.3% | DMSO | 65% | >99.9% | [3] |
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is commonly employed.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular weight will be higher than that of thalidomide due to the presence of deuterium atoms.
-
Thalidomide (C₁₃H₁₀N₂O₄): Molecular Weight ≈ 258.23 g/mol
-
This compound (C₁₃H₆D₄N₂O₄): Expected Molecular Weight ≈ 262.26 g/mol
The fragmentation pattern in the mass spectrum can also be used for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of thalidomide, with the notable absence of the signal corresponding to the proton at the chiral center of the glutarimide ring. The integration of the remaining proton signals should be consistent with the deuterated structure.
-
¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the carbonyl and aromatic carbons. The carbon at the site of deuteration will exhibit a C-D coupling, which can be observed as a multiplet.
Conclusion
The synthesis and purification of this compound can be achieved through established chemical procedures with modifications to incorporate the deuterium label. The use of deuterated L-glutamine as a starting material in a two-step synthesis involving the formation of an N-phthaloyl intermediate followed by cyclization is a viable approach. Purification by recrystallization from solvents such as DMSO is effective in achieving high purity. Comprehensive analytical characterization using HPLC, MS, and NMR is essential to confirm the identity, purity, and isotopic enrichment of the final product. This guide provides a solid foundation for researchers and drug development professionals working with this important isotopically labeled compound.
References
An In-depth Technical Guide to Thalidomide-d4: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Thalidomide-d4, a deuterated analog of Thalidomide. Understanding the stability profile of this compound is critical for ensuring the integrity of experimental results and the development of reliable pharmaceutical formulations. This document outlines storage recommendations, degradation pathways, and analytical methodologies for stability assessment.
Recommended Storage Conditions
The stability of this compound is highly dependent on its physical state (solid vs. in solution) and environmental factors. Consistent storage conditions are paramount to prevent degradation and maintain the compound's purity and potency. While specific data for this compound is limited, the recommendations for its non-deuterated counterpart, Thalidomide, are directly applicable due to their chemical similarity.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Recommendations |
| Solid (Lyophilized Powder) | Room Temperature | Up to 24 months | Store desiccated. Protect from light and extreme temperatures. Store locked up in a well-ventilated, dry place.[1][2] |
| In Solution (e.g., in DMSO) | -20°C | Up to 3 months | Aliquot to avoid multiple freeze-thaw cycles to prevent loss of potency.[1] |
Note: It is crucial to refer to the manufacturer's specific instructions on the product's certificate of analysis for the most accurate storage information.
Chemical Stability and Degradation
Thalidomide, and by extension this compound, is susceptible to degradation under various conditions, primarily through hydrolysis. The molecule contains four amide bonds that can be cleaved, especially at physiological pH.[3][4] The stability of the intact molecule is crucial for its biological activity.[5]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance. Studies on Thalidomide have shown that it degrades under the following conditions:
-
Acidic and Basic Conditions: Hydrolysis is accelerated in both acidic and basic environments.[6]
-
Oxidative Stress: Degradation occurs in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[6]
-
Thermal Stress: Elevated temperatures can lead to degradation.[6]
-
Humidity: The presence of moisture can promote hydrolysis.[6]
Table 2: Summary of Thalidomide Stability in Forced Degradation Studies
| Condition | Observation | Reference |
| Acid Hydrolysis | Degradation observed | [6] |
| Base Hydrolysis | Degradation observed | [6] |
| Oxidative (H₂O₂) Stress | Degradation observed | [6] |
| Thermal Stress | Degradation observed | [6] |
| Humidity | Degradation observed | [6] |
| Plasma (in vitro) | Half-life of less than 2 hours | [7] |
| Aqueous Suspension (refrigerated) | Stable for at least 35 days | [8] |
Hydrolytic Degradation Pathway
The primary degradation pathway for this compound is non-enzymatic hydrolysis, which cleaves the amide bonds in the glutarimide and phthalimide rings. This process results in the formation of multiple degradation products.[4][9]
Caption: Hydrolytic Degradation of this compound
Biological Mechanism of Action: The Cereblon Pathway
The therapeutic and teratogenic effects of Thalidomide and its analogs are mediated through their binding to the protein Cereblon (CRBN).[10][11] CRBN is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[12] The binding of this compound to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[13] A key neosubstrate implicated in the teratogenic effects of thalidomide is SALL4.[14][15]
Caption: this compound Mechanism of Action via Cereblon
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6][16]
General Workflow for a Stability Study
A typical stability study involves subjecting the drug substance to various stress conditions and analyzing the samples at predetermined time points.
Caption: Workflow for a this compound Stability Study
Example HPLC Method for Thalidomide Analysis
The following is a representative HPLC method adapted from published stability-indicating assays for Thalidomide.[6][16]
Table 3: Example of a Stability-Indicating HPLC Method for Thalidomide
| Parameter | Specification |
| Instrument | Agilent HPLC 1100 or equivalent with PDA detector |
| Column | Develosil ODS UG-5 (150mm x 4.6mm, 5µm particle size) |
| Mobile Phase | 0.01M Potassium Dihydrogen Orthophosphate and Acetonitrile (80:20 v/v) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 297 nm |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 20 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, precise, accurate, linear, and robust for the quantification of this compound and its impurities.[16]
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure the reliability and reproducibility of research and development activities. As a solid, it is stable at room temperature when protected from light and moisture. In solution, it should be stored at -20°C and used within a few months. The primary degradation pathway is hydrolysis, which can be accelerated by acidic, basic, and high-temperature conditions. A validated stability-indicating HPLC method is essential for monitoring the purity and degradation of this compound over time. Understanding its interaction with Cereblon provides insight into its biological activity and the importance of maintaining the integrity of the molecule.
References
- 1. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of thalidomide abrogates its ability to enhance mononuclear cell synthesis of IL-2 as well as its ability to suppress the synthesis of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholar.usuhs.edu [scholar.usuhs.edu]
- 10. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 14. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 15. Thalidomide Teratogenic Effects Linked to Degradation of SALL4: After 60 years, researchers have now shed light on the mechanism underlying thalidomide's devastating teratogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijirmf.com [ijirmf.com]
Interpreting the Certificate of Analysis for Thalidomide-d4: A Technical Guide
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a deuterated standard like Thalidomide-d4 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are essential for the validity of experimental results. This guide offers an in-depth interpretation of a typical CoA for this compound, detailing the key analytical tests performed and how to understand the resulting data.
Summary of Quantitative Data
A CoA for this compound will typically present quantitative data in a clear, tabular format. The following tables summarize the kind of information you can expect to find, with example data based on available information for analogous compounds.
Table 1: Identification and Physicochemical Properties
| Parameter | Specification |
| Compound Name | (±)-Thalidomide-d4 (phenyl-d4) |
| Catalogue Number | T-231 |
| Molecular Formula | C₁₃H₆D₄N₂O₄ |
| Molecular Weight | 262.26 g/mol |
| CAS Number | 1219177-18-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: Purity and Isotopic Enrichment
| Test | Method | Result |
| Chemical Purity | HPLC-UV | ≥98% |
| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D |
| Deuterium Incorporation | NMR Spectroscopy | Consistent with structure |
Table 3: Impurity Profile
| Potential Impurity | Method | Specification |
| Unlabeled Thalidomide | LC-MS/MS | Report Value |
| Glutamine | HPLC with UV Detection | ≤ 0.15% |
| 5-Hydroxy Thalidomide | LC-MS/MS | Report Value |
| 5'-Hydroxy Thalidomide | LC-MS/MS | Report Value |
Experimental Protocols
The data presented in a CoA is generated through a series of rigorous analytical experiments. Understanding the methodologies behind these tests is crucial for interpreting the results correctly.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. It separates the main compound from any potential impurities based on their differential partitioning between a stationary phase and a mobile phase.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase column, such as a C18 column, is typically used.
-
Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is common.[1][2]
-
Detection : UV detection at a specific wavelength where Thalidomide has maximum absorbance.
-
Quantification : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. For impurity quantification, a reference standard for the impurity may be used. For instance, a method for detecting glutamine, a potential starting material impurity, utilizes indirect UV detection with 2-naphthalenesulfonate as a UV probe in the mobile phase.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Isotopic Enrichment
LC-MS/MS provides a highly sensitive and specific method for confirming the identity of this compound and determining its isotopic enrichment.[1][2][5][6][7][8]
-
Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Ionization : Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed.[2][7]
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition. For Thalidomide, a common transition is m/z 259.1 → 186.1 or m/z 259.1 → 84.0.[2][7] For this compound, the precursor ion would be shifted to approximately m/z 263.1.
-
Data Interpretation : The presence of the correct precursor and product ions confirms the identity of the molecule. The isotopic enrichment is determined by comparing the mass spectrum of the deuterated standard to that of an unlabeled standard, analyzing the distribution of isotopic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules and for confirming the position of isotopic labels.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d6.
-
Analysis : Both ¹H (proton) and ¹³C (carbon) NMR spectra are acquired.
-
Data Interpretation : The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide detailed information about the proton environment in the molecule. The absence or significant reduction of signals in the phenyl region of the ¹H NMR spectrum, compared to the unlabeled Thalidomide spectrum, confirms the deuterium incorporation. The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Visualizing Workflows and Relationships
Diagrams can provide a clear and concise overview of experimental processes and molecular relationships.
Caption: Workflow for HPLC-UV Purity Analysis.
Caption: Workflow for LC-MS/MS Identification.
Caption: this compound and Potential Impurities.
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The determination of a potential impurity in Thalidomide drug substance and product by HPLC with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of thalidomide, lenalidomide and pomadomide in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS and chiroptical spectroscopic analyses of multidimensional metabolic systems of chiral thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Thalidomide-d4 in Organic Solvents
This guide provides a comprehensive overview of the solubility of Thalidomide-d4 in various organic solvents, intended for researchers, scientists, and professionals in drug development. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. Below is a summary of the reported solubility of this compound and its non-deuterated analog, Thalidomide, in several common organic solvents. The solubility of the deuterated form is expected to be very similar to the non-deuterated form.
| Compound | Solvent | Solubility | Reference |
| (±)-Thalidomide-d4 | Dimethylformamide (DMF) | 12 mg/mL | [1] |
| (±)-Thalidomide-d4 | Dimethyl sulfoxide (DMSO) | 12 mg/mL | [1] |
| (±)-Thalidomide-d4 | DMSO:PBS (pH 7.2) (1:1) | 0.11 mg/mL | [1] |
| (±)-Thalidomide | Dimethylformamide (DMF) | ~12 mg/mL | [2] |
| (±)-Thalidomide | Dimethyl sulfoxide (DMSO) | ~12 mg/mL | [2] |
| (±)-Thalidomide | Pyridine | Very Soluble | [3][4] |
| (±)-Thalidomide | Dioxane | Very Soluble | [3][5] |
| (±)-Thalidomide | Tetrahydrofuran (THF) | Soluble | [5] |
| (±)-Thalidomide | Acetone | Sparingly Soluble | [3][5] |
| (±)-Thalidomide | Methanol | Sparingly Soluble | [3][5] |
| (±)-Thalidomide | Ethanol | Sparingly Soluble | [3][5] |
| (±)-Thalidomide | Ethyl Acetate | Almost Insoluble | [3][5] |
| (±)-Thalidomide | Chloroform | Practically Insoluble | [3][4] |
| (±)-Thalidomide | Benzene | Practically Insoluble | [3][4] |
| (±)-Thalidomide | Diethyl Ether | Almost Insoluble | [5] |
| (±)-Thalidomide | Hexane | Almost Insoluble | [5] |
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6] The following protocol is a generalized procedure based on established methodologies.[7][8][9]
Objective: To determine the saturation solubility of this compound in a selected organic solvent.
Materials:
-
This compound (solid powder)
-
High-purity organic solvent of choice (e.g., DMSO, DMF)
-
Glass vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed to prevent bubble formation.
-
Addition of Excess Solute: Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains visible at the end of the experiment.
-
Addition of Solvent: Accurately pipette a known volume of the organic solvent into the vial containing this compound.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.[7]
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.
Visualizations: Signaling Pathways and Experimental Workflows
3.1. Thalidomide's Mechanism of Action
Thalidomide's therapeutic and teratogenic effects are primarily mediated by its binding to the protein Cereblon (CRBN).[10][11] This binding alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific downstream protein targets, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12] This degradation is key to Thalidomide's anti-myeloma effects.[10] Thalidomide also modulates the immune system by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and has anti-angiogenic properties by inhibiting factors like vascular endothelial growth factor (VEGF).[12][13]
3.2. Experimental Workflow for Solubility Determination
The process of determining the solubility of a compound like this compound follows a structured workflow, from preparation to final analysis. This ensures accuracy and reproducibility of the results.
References
- 1. (±)-Thalidomide-d4 | CAS 1219177-18-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thalidomide CAS#: 50-35-1 [m.chemicalbook.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Thalidomide-d4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Thalidomide-d4 stock solutions for research purposes. It includes information on solubility, storage, and safety precautions.
Introduction
This compound is a deuterated form of Thalidomide, an immunomodulatory agent with anti-inflammatory and anti-angiogenic properties.[1][2][3] Accurate preparation of stock solutions is crucial for reliable and reproducible experimental results. This protocol outlines the necessary steps for preparing this compound stock solutions, emphasizing safety and proper handling.
Safety Precautions
Warning: Thalidomide and its analogs are potent human teratogens and can cause severe birth defects or embryo-fetal death.[4][5][6] Strict adherence to safety protocols is mandatory.
-
Handling: Handle this compound in a designated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves.[7][8]
-
Reproductive Risks: Women who are pregnant or may become pregnant should not handle this compound.[4][8] Men handling this compound should be aware that it can be present in semen.[4][6]
-
Disposal: Dispose of all waste materials, including empty vials, contaminated gloves, and unused solutions, in accordance with local, state, and federal regulations for hazardous waste.[7] Do not dispose of this compound down the drain.[7]
Physicochemical Data and Solubility
This compound is a white to off-white solid powder.[3] The following table summarizes its key physicochemical properties and solubility.
| Property | Data |
| Molecular Formula | C₁₃H₆D₄N₂O₄ |
| Molecular Weight | 262.25 g/mol [3] |
| Solubility in DMSO | Approximately 12 mg/mL[2] |
| Solubility in DMF | Approximately 12 mg/mL[2] |
| Aqueous Solubility | Sparingly soluble.[2] For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute.[2] |
| Storage (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Keep tightly closed and desiccated.[1] |
| Storage (in Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][9] Aliquot to avoid multiple freeze-thaw cycles.[1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO. This can be adapted for other desired concentrations and solvents based on the solubility data in Section 3.0.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.62 mg of this compound.
-
Dissolution: a. Add the appropriate volume of DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 2.62 mg, add 1 mL of DMSO. b. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. c. If necessary, sonicate the solution for a few minutes to aid dissolution.[10]
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.[1] b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C or -80°C as indicated in Section 3.0.[3][9]
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution.
References
- 1. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Thalidomide D4 | deuterated form of Thalidomide | CAS# 1219177-18-0 | InvivoChem [invivochem.com]
- 4. ncoda.org [ncoda.org]
- 5. packageinserts.bms.com [packageinserts.bms.com]
- 6. THALOMID® (thalidomide) | Indications and Important Safety Information [bmsaccesssupport.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Thalidomide [drugfuture.com]
Application Notes and Protocols for the Quantification of Thalidomide in Human Plasma using Thalidomide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide is an immunomodulatory drug used in the treatment of various conditions, including multiple myeloma and erythema nodosum leprosum. Accurate quantification of thalidomide in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This document provides a detailed protocol for the determination of thalidomide concentration in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Thalidomide-d4 as the internal standard (IS). The use of a deuterated internal standard like this compound is highly recommended as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, leading to improved accuracy and precision of the method.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of thalidomide in human plasma.
Materials and Reagents
-
Thalidomide (purity >99%)
-
This compound (purity >99%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized or Milli-Q)
-
Blank human plasma (drug-free)
-
Ether-dichloromethane (3:2, v/v) (for liquid-liquid extraction)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column (e.g., TC-C18, 50x4.6 mm, 5 µm)
-
Micro-centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
Pipettes and general laboratory glassware
Preparation of Solutions
-
Thalidomide Stock Solution (1 mg/mL): Dissolve 25 mg of thalidomide in a 25 mL mixture of methanol, acetonitrile, and formic acid (50:49:1, v/v/v).[1]
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare in the same manner as the thalidomide stock solution using this compound.
-
Working Solutions: Prepare working solutions of thalidomide and this compound by diluting the stock solutions with a suitable solvent, such as a methanol-ammonium acetate mixture.[1]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working solutions of thalidomide to achieve the desired concentration range.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature. To prevent spontaneous hydrolysis, mix the plasma with an equal volume of 0.025 M Sorensen's citrate buffer (pH 1.5).[1]
-
Pipette a 100 µL aliquot of the plasma sample into a micro-centrifuge tube.
-
Add 100 µL of the this compound working solution.
-
Add 150 µL of a methanol-ammonium acetate solution (50:50, v/v, with 0.2% formic acid) and vortex mix.[1]
-
Add 3 mL of ether-dichloromethane (3:2, v/v) and agitate for 10 minutes.[1]
-
Centrifuge the mixture at 3000 x g for 5 minutes.[1]
-
Transfer the organic phase to a clean tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 150 µL of the mobile phase.[1]
LC-MS/MS Conditions
-
HPLC Column: TC-C18, 50x4.6 mm, 5 µm[1]
-
Mobile Phase: Methanol, 10 mM ammonium acetate, and formic acid (60:40:0.04, v/v/v)[1]
-
Flow Rate: 0.9 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 40°C[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
The following tables summarize the quantitative data and validation parameters for the LC-MS/MS method for thalidomide quantification.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Thalidomide | 259.1 | 84.0[1] |
| This compound | 263.1 | 88.0 |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 2 - 1500 ng/mL[1] |
| Correlation Coefficient (r) | >0.9991[1] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] |
| Intra-day Precision (RSD) | 6.8 - 13.5%[1] |
| Inter-day Precision (RSD) | 4.3 - 5.0%[1] |
| Accuracy (RE) | 2.0 - 3.5%[1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for thalidomide quantification.
Logical Relationship of Key Method Components
Caption: Key components of the analytical method.
References
Application Note: HPLC-MS/MS Method for the Quantification of Thalidomide in Human Plasma using Thalidomide-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, sensitive, and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of thalidomide in human plasma. The method utilizes thalidomide-d4, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is performed on a C18 reversed-phase column with a rapid isocratic elution, and detection is carried out using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 2–1500 ng/mL and demonstrated excellent performance in terms of precision, accuracy, recovery, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Thalidomide, initially marketed as a sedative, was withdrawn due to its severe teratogenic effects but has been repurposed for its potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1][2][3] It is now approved for treating conditions such as multiple myeloma and erythema nodosum leprosum.[3][4] Given its therapeutic importance and potential for toxicity, the precise measurement of thalidomide concentrations in biological matrices is critical for pharmacokinetic analysis and clinical monitoring.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful technique for quantifying drugs in complex biological fluids.[3][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. It co-elutes with the analyte and behaves identically during extraction and ionization, effectively compensating for matrix effects and variations in instrument response, thereby ensuring the highest level of accuracy and reliability. This document provides a comprehensive protocol for method development and validation.
Mechanism of Action
The therapeutic and teratogenic effects of thalidomide are primarily mediated through its binding to the protein Cereblon (CRBN).[2][6] CRBN acts as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[6][7] When thalidomide binds to CRBN, it alters the substrate specificity of the complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates." In multiple myeloma, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[1] The degradation of these factors results in the anti-myeloma effects. The binding also modulates the secretion of cytokines like TNF-α and inhibits angiogenesis.[1][8]
Experimental Protocols
Materials and Reagents
-
Standards: Thalidomide (purity >99%), this compound (IS, purity >99%).
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Dichloromethane and diethyl ether (analytical grade).
-
Reagents: Formic acid, ammonium acetate.
-
Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.
Instrumentation
-
HPLC System: Agilent 1100 series or equivalent, comprising a binary pump, degasser, autosampler, and column oven.[5]
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[5]
Chromatographic and MS Conditions
The operational parameters for the HPLC-MS/MS system are summarized in the table below.
| Parameter | Condition |
| HPLC | |
| Column | TC-C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : 10 mM Ammonium Acetate with 0.04% Formic Acid (60:40, v/v)[5] |
| Flow Rate | 0.9 mL/min[5] |
| Column Temp. | 40°C |
| Injection Vol. | 20 µL |
| Run Time | 3.0 minutes[5] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Thalidomide: m/z 259.1 → 84.0[5]This compound: m/z 263.1 → 88.0 |
| Dwell Time | 200 ms |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of thalidomide and this compound (IS) in 10 mL of methanol to create individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the thalidomide stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and QC samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
-
Calibration Standards (2–1500 ng/mL): Spike appropriate amounts of the thalidomide working solutions into drug-free human plasma to achieve final concentrations of 2, 5, 15, 50, 150, 500, and 1500 ng/mL.[3][5]
-
QC Samples: Prepare QC samples in drug-free plasma at three concentration levels: Low (5 ng/mL), Medium (50 ng/mL), and High (1200 ng/mL).[3][5]
Sample Preparation Workflow
A liquid-liquid extraction (LLE) procedure is used to isolate thalidomide from the plasma matrix.[5]
Method Validation Results
The analytical method was validated according to established bioanalytical method validation guidelines. The results are summarized below.
Linearity and Range
The calibration curve was linear over the concentration range of 2–1500 ng/mL. The coefficient of determination (r²) was consistently >0.999.[5] The Lower Limit of Quantitation (LLOQ) was established at 2 ng/mL.[5]
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated using six replicates of QC samples at three concentration levels. The precision (relative standard deviation, %RSD) and accuracy (relative error, %RE) were within acceptable limits.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 2 | 5.2% | 7.8% | 3.3% |
| Low QC | 5 | < 13.5% | < 5.0% | < 3.5% |
| Medium QC | 50 | < 6.8% | < 4.5% | < 2.5% |
| High QC | 1200 | < 7.0% | < 4.3% | < 2.0% |
| Data synthesized from representative values found in literature.[5] |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels. The extraction efficiency was high and consistent, with minimal ion suppression or enhancement observed.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery | Matrix Effect |
| Low QC | 5 | 92.1% ± 4.2 | 91.6% ± 4.1 |
| Medium QC | 50 | 93.3% ± 2.3 | 92.0% ± 2.3 |
| High QC | 1200 | 95.3% ± 1.5 | 93.4% ± 1.4 |
| Data adapted from a study on thalidomide quantification.[3] |
Stability
Thalidomide was found to be stable in human plasma under various storage and handling conditions, including short-term storage at room temperature, long-term storage at -80°C, and after multiple freeze-thaw cycles. All stability results were within ±15% of the nominal concentrations.
Conclusion
This application note describes a validated HPLC-MS/MS method for the determination of thalidomide in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a simple LLE sample preparation protocol provides a reliable, accurate, and precise method. With a short run time and high sensitivity, this method is well-suited for high-throughput analysis in clinical research, supporting pharmacokinetic studies and therapeutic drug monitoring of thalidomide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ijirmf.com [ijirmf.com]
- 5. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Thalidomide-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a drug with a complex history, is now an important therapeutic agent for treating multiple myeloma and erythema nodosum leprosum.[1] Its potent immunomodulatory and anti-angiogenic properties are subjects of ongoing research.[1] Accurate quantification of thalidomide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as Thalidomide-d4, are essential for achieving high accuracy and precision in mass spectrometry-based quantification assays.
This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Parameters
The sensitive and selective detection of Thalidomide and its deuterated internal standard, this compound, is achieved using tandem mass spectrometry, typically with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. Ionization is most effectively achieved using positive electrospray ionization (ESI+).
Table 1: Mass Spectrometry Parameters for Thalidomide and this compound
| Parameter | Thalidomide | This compound (Proposed) |
| Precursor Ion (Q1) [M+H] | m/z 259.1 | m/z 263.3 |
| Product Ion (Q3) | m/z 84.0, m/z 186.1 | m/z 84.0, m/z 190.1 |
| Ionization Mode | ESI Positive | ESI Positive |
| Declustering Potential (DP) | 37 V | 37 V (starting point) |
| Collision Energy (CE) | 20 eV for m/z 84.0 | 20 eV (starting point) |
Note: The MRM transitions for this compound are proposed based on the known fragmentation of thalidomide. The precursor ion reflects the addition of four deuterium atoms to the molecular weight. The product ion m/z 84.0 represents a common fragment without the deuterium labels, while m/z 190.1 represents the fragment containing the four deuterium atoms. Optimization of DP and CE for this compound is recommended.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting thalidomide from plasma or serum samples.
-
Sample Thawing: Allow frozen plasma samples to thaw at room temperature. To prevent spontaneous hydrolysis, samples can be vortex-mixed with an equal volume of 0.025 M Sorensen's citrate buffer (pH 1.5).
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard, this compound, to a final concentration within the linear range of the assay.
-
Extraction: Add 3 mL of an ether-dichloromethane (3:2, v/v) mixture to the sample.[1]
-
Agitation: Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at 3000 x g for 5 minutes to separate the organic and aqueous phases.[1]
-
Evaporation: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase.[1]
-
Injection: Inject a 20 µL aliquot into the LC-MS/MS system.[1]
Liquid Chromatography
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | TC-C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:10 mM Ammonium Acetate:Formic Acid (60:40:0.04, v/v/v)[1] |
| Flow Rate | 0.9 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 20 µL[1] |
Signaling Pathway
Thalidomide's therapeutic and teratogenic effects are primarily mediated through its binding to the protein Cereblon (CRBN). This interaction alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates.
Caption: Thalidomide-Cereblon signaling pathway.
Experimental Workflow
The following diagram outlines the major steps in the quantification of thalidomide using this compound as an internal standard by LC-MS/MS.
Caption: LC-MS/MS workflow for Thalidomide quantification.
Conclusion
The methods described provide a robust framework for the accurate and sensitive quantification of thalidomide in biological samples using this compound as an internal standard. The provided mass spectrometry parameters, experimental protocols, and workflow diagrams offer a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development. Adherence to these guidelines, with appropriate in-laboratory optimization, will ensure reliable and reproducible results.
References
Application Notes and Protocols: The Role of Thalidomide-d4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a drug with a complex history, has re-emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma and erythema nodosum leprosum.[1][2][3] Its biological activity stems from its ability to modulate the immune system, inhibit angiogenesis (the formation of new blood vessels), and induce the degradation of specific proteins.[2][4][5] The primary mechanism of action involves binding to the protein Cereblon (CRBN), which is part of an E3 ubiquitin ligase complex.[5][6] This binding alters the substrate specificity of the complex, leading to the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of myeloma cells.[2][6]
Thalidomide-d4 is a deuterated analog of thalidomide, meaning that four hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling does not significantly alter its chemical properties or biological activity in the context of therapeutic action. Instead, its increased mass makes it an invaluable tool in analytical chemistry, specifically in mass spectrometry-based assays. In cell-based research, This compound is almost exclusively used as an internal standard for the accurate quantification of thalidomide concentrations in biological matrices , such as cell lysates and culture media, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] Its use is critical for pharmacokinetic and pharmacodynamic studies, helping researchers to correlate the concentration of thalidomide with its biological effects on cells.
These application notes provide an overview of the signaling pathways affected by thalidomide and detailed protocols for conducting cell-based assays where this compound would be used as an internal standard for quantitative analysis.
Key Signaling Pathways Modulated by Thalidomide
Thalidomide exerts its pleiotropic effects by modulating several key signaling pathways within cells. Understanding these pathways is crucial for designing and interpreting cell-based assays.
Cereblon (CRBN) E3 Ubiquitin Ligase Pathway
The central mechanism of thalidomide's action is its interaction with the CRL4^CRBN^ E3 ubiquitin ligase complex. By binding to Cereblon, thalidomide recruits specific proteins, known as neosubstrates, for ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is responsible for both the therapeutic effects and the teratogenic properties of the drug.
Caption: Thalidomide binding to CRBN alters the E3 ligase complex, leading to neosubstrate degradation.
Anti-Angiogenic and Anti-inflammatory Pathways
Thalidomide also impacts signaling pathways involved in inflammation and angiogenesis, contributing to its therapeutic effects. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and modulate other cytokines.[2][4] It can also interfere with signaling mediated by vascular endothelial growth factor (VEGF).
Caption: Thalidomide inhibits pro-inflammatory and angiogenic signaling pathways.
Quantitative Data from Cell-Based Assays
The following tables summarize representative quantitative data from cell-based assays investigating the effects of thalidomide . The accurate determination of these values often relies on methods like LC-MS/MS, where this compound would be an appropriate internal standard.
Table 1: Anti-proliferative Effects of Thalidomide on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range (µM) | Effect | Citation |
| SW1990 | Pancreatic Cancer | MTT | 6.25 - 100 | 13-47% growth inhibition over 72h | [8] |
| Capan-2 | Pancreatic Cancer | MTT | 6.25 - 100 | 4-20% growth inhibition over 72h | [8] |
| HepG-2 | Hepatocellular Carcinoma | MTT | Not specified | IC50: 11.26 µg/mL | [9] |
| MCF-7 | Breast Cancer | MTT | Not specified | IC50: 14.58 µg/mL | [9] |
| PC3 | Prostate Cancer | MTT | Not specified | IC50: 16.87 µg/mL | [9] |
Table 2: Effects of Thalidomide on Cytokine Production and Protein Expression
| Cell Line | Parameter Measured | Assay | Thalidomide Concentration | Result | Citation |
| HepG-2 | VEGF Level | ELISA | Not specified | Decrease from 432.5 to 185.3 pg/mL (vs. control) | [9] |
| HepG-2 | TNF-α Level | ELISA | Not specified | Reduced by approximately half | [9] |
| HepG-2 | NF-κB p65 Level | ELISA | Not specified | Decrease from 278.1 to 110.5 pg/mL (vs. control) | [9] |
| SW1990 | CD133+ Cells | Flow Cytometry | 100 µM | Decrease from 41.3% to 21.5% | [8] |
Experimental Protocols
The following protocols describe common cell-based assays used to evaluate the effects of thalidomide. They are presented with the understanding that for precise quantification of thalidomide exposure, analysis of cell lysates or media via LC-MS/MS with this compound as an internal standard is the gold standard.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of thalidomide on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Target cells (e.g., SW1990 pancreatic cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thalidomide (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS, 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of thalidomide in culture medium. Remove the old medium from the wells and add 100 µL of the thalidomide solutions (e.g., concentrations ranging from 0 to 100 µM). Include wells with vehicle control (DMSO at the same final concentration as the highest thalidomide dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Quantification of Intracellular Thalidomide using LC-MS/MS
This protocol outlines the workflow for treating cells with thalidomide and subsequently measuring its intracellular concentration, using this compound as an internal standard.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Multiple myeloma - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: The Role of Thalidomide-d4 in Elucidating Thalidomide Metabolism and Degradation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thalidomide, a glutamic acid derivative with a controversial past, is now a crucial therapeutic agent for conditions like multiple myeloma and erythema nodosum leprosum.[1] Its complex pharmacological profile is intrinsically linked to its metabolism, which involves both spontaneous non-enzymatic hydrolysis and cytochrome P450 (CYP)-mediated enzymatic hydroxylation.[2] Understanding these pathways is critical for optimizing therapy and mitigating toxicity. Accurate quantification of thalidomide and its metabolites in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. This application note details the use of Thalidomide-d4, a stable isotope-labeled internal standard, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise and accurate analysis of thalidomide. We provide detailed protocols, quantitative data, and pathway diagrams to facilitate research in this area.
Thalidomide Metabolism and Degradation Pathways
Thalidomide's biotransformation is a dual process involving two main routes:
-
Non-Enzymatic Hydrolysis: Under physiological conditions (pH > 6.0), the four amide bonds in the thalidomide molecule are susceptible to spontaneous hydrolytic cleavage.[2][3] This non-enzymatic degradation is a major route of elimination and results in the formation of numerous polar cleavage products, with some studies suggesting up to 12 or more have been identified.[3][4] While many of these hydrolysis products are considered non-teratogenic, their potential pharmacological activities are an area of ongoing research.[3][5]
-
Enzymatic Metabolism: Thalidomide also undergoes oxidative metabolism primarily mediated by the cytochrome P450 enzyme system.[6] This enzymatic action leads to the formation of hydroxylated metabolites. The two principal metabolites identified in humans and other sensitive species like rabbits are 5-hydroxythalidomide (hydroxylation on the phthalimide ring) and 5'-hydroxythalidomide (hydroxylation on the glutarimide ring).[6][7][8][9] There is evidence suggesting that these metabolic pathways can be species-specific, which may contribute to the differences in teratogenicity observed between species.[7][9]
Figure 1: Major metabolic and degradation pathways of Thalidomide.
The Critical Role of this compound in Quantitative Bioanalysis
Accurate quantification of xenobiotics in complex biological matrices like plasma or serum is challenging due to sample loss during extraction and matrix-induced ion suppression or enhancement in the mass spectrometer. An ideal internal standard (IS) is used to correct for these variations.
This compound, a deuterated analog of thalidomide, serves as the gold-standard internal standard for LC-MS/MS analysis. Its advantages include:
-
Near-Identical Chemical Properties: It co-elutes with the unlabeled thalidomide, ensuring it experiences the same matrix effects.
-
Similar Extraction Recovery: It behaves identically to thalidomide during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Distinct Mass: Its mass is 4 Daltons higher than thalidomide, allowing for clear differentiation and simultaneous detection by the mass spectrometer without cross-interference.
By adding a known amount of this compound to every sample and standard at the beginning of the workflow, the ratio of the analyte's peak area to the IS's peak area can be used to calculate the concentration with high precision and accuracy, regardless of analytical variability.
Application Protocol: Quantification of Thalidomide in Human Plasma
This protocol describes a robust LC-MS/MS method for the determination of thalidomide in human plasma, adapted from validated methods in the literature.[1][10][11][12][13] this compound is used as the internal standard.
Figure 2: Experimental workflow for Thalidomide quantification.
Materials and Reagents
-
Thalidomide and this compound reference standards
-
HPLC-grade methanol, acetonitrile, formic acid, ether, and dichloromethane
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Micro-centrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of thalidomide and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the thalidomide stock solution in 50:50 methanol/water to create calibration standards. Prepare a this compound internal standard (IS) working solution (e.g., 100 ng/mL) in a similar diluent.[10]
-
Plasma Sample Handling: To prevent spontaneous hydrolysis, plasma samples should be thawed and immediately mixed with an equal volume of an acidic buffer (e.g., 0.025 M Sorensen's citrate buffer, pH 1.5).[10]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of a plasma sample (calibration standard, QC, or unknown) into a micro-centrifuge tube.[1]
-
Add 100 µL of the this compound IS working solution and vortex.[1]
-
Add 150 µL of a methanol/ammonium acetate solution.[1]
-
Add 3 mL of an extraction solvent mixture (e.g., ether-dichloromethane, 3:2 v/v) and vortex for 10 minutes.[1]
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 150 µL of the mobile phase and transfer to an autosampler vial.[1]
LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent.[1]
-
Column: C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic mixture of methanol, 10 mM ammonium acetate, and formic acid (e.g., 60:40:0.04, v/v/v).[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 40°C.[1]
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent.[13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
Quantitative Data and Method Performance
The following tables summarize typical method validation and pharmacokinetic data obtained from studies using LC-MS/MS for thalidomide quantification.
Table 1: Representative LC-MS/MS Method Validation Parameters for Thalidomide in Human Plasma
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 2 - 1500 ng/mL | [11] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [1] |
| Intra-day Precision (RSD%) | 4.30% - 13.51% | [1] |
| Inter-day Precision (RSD%) | 4.3% - 5.0% | [13] |
| Accuracy (RE%) | 1.98% - 3.54% | [1] |
| Extraction Recovery | 92.1% - 95.3% | [1] |
RSD: Relative Standard Deviation; RE: Relative Error
Table 2: Pharmacokinetic Parameters of Thalidomide in Healthy Volunteers (Single 200 mg Oral Dose)
| Parameter | Mean Value (± SD) | Reference |
|---|---|---|
| Cmax (µg/mL) | 2.40 ± 0.26 | [1] |
| tmax (h) | 2.40 ± 0.32 | [1] |
| AUC₀₋∞ (µg·h/mL) | 21.62 ± 4.01 | [1] |
| t₁/₂ (h) | 6.18 ± 0.84 | [1] |
Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC: Area under the curve; t₁/₂: Elimination half-life.
Advanced Application: Investigating Thalidomide's Mechanism of Action
Beyond pharmacokinetics, thalidomide's therapeutic and teratogenic effects are mediated by its binding to the Cereblon (CRBN) protein.[15][16] CRBN is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[15][17]
The binding of thalidomide to CRBN alters the substrate specificity of this E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by this complex.[16][18] Key neosubstrates include transcription factors like Ikaros, Aiolos, and SALL4.[15] The degradation of these proteins is responsible for thalidomide's immunomodulatory effects in multiple myeloma and its teratogenic effects during embryonic development.[15][16]
Figure 3: Thalidomide-induced, CRBN-mediated protein degradation pathway.
Conclusion
The study of thalidomide's metabolism, degradation, and mechanism of action is essential for its safe and effective clinical use. The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for generating high-quality, reliable quantitative data from bioanalytical methods like LC-MS/MS. The protocols and data presented here provide a framework for researchers to accurately conduct pharmacokinetic studies and further investigate the complex pharmacology of this important drug.
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of primary metabolites 5-hydroxythalidomide and 5′-hydroxythalidomide formed after oral administration of thalidomide in the rabbit, a thalidomide-sensitive species [jstage.jst.go.jp]
- 7. Pharmacokinetics of primary metabolites 5-hydroxythalidomide and 5'-hydroxythalidomide formed after oral administration of thalidomide in the rabbit, a thalidomide-sensitive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of primary metabolites 5-hydroxythalidomide and 5′-hydroxythalidomide formed after oral administration of thalidomide in the rabbit, a thalidomide-sensitive species [jstage.jst.go.jp]
- 9. aacrjournals.org [aacrjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 17. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects in Thalidomide-d4 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Thalidomide and its stable isotope-labeled internal standard, Thalidomide-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Thalidomide?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of Thalidomide from biological samples like plasma or serum, endogenous components such as phospholipids, salts, and metabolites can co-extract with the analyte.[3] These components can either suppress or enhance the ionization of Thalidomide and its internal standard, this compound, in the mass spectrometer's ion source.[4][5] This interference can lead to inaccurate and irreproducible quantification, compromising the reliability of pharmacokinetic and other clinical data.[1][4]
Q2: How does using a stable isotope-labeled internal standard like this compound help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice for quantitative LC-MS/MS bioanalysis.[6][7] Since this compound is chemically and physically almost identical to Thalidomide, it co-elutes and experiences nearly the same degree of ionization suppression or enhancement.[6] By calculating the ratio of the analyte's response to the internal standard's response, variability introduced by the matrix effect during sample preparation and ionization can be effectively compensated for, leading to more accurate and precise results.[6][8][9] For optimal performance, the SIL-IS should have a mass difference of at least 3-4 Da from the analyte to minimize cross-talk.[6]
Q3: What are the most common sample preparation techniques to reduce matrix effects for Thalidomide analysis?
A3: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.[3][10] The most common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins from plasma or serum samples.[11][12] While effective at removing proteins, it may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous sample matrix into an immiscible organic solvent based on polarity.[12] LLE can provide a cleaner extract than PPT. For Thalidomide, a common LLE solvent is a mixture of ether and dichloromethane.[13][14]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind the analyte, while matrix components are washed away. The analyte is then eluted with a different solvent. SPE can significantly reduce matrix effects and concentrate the analyte.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Potential Cause | Troubleshooting Step |
| Column Contamination | Contaminants from the sample matrix can build up on the analytical column.[4] Solution: Implement a column wash step after each run or batch. If the problem persists, try flushing the column with a strong solvent or replace the column. |
| Incompatible Reconstitution Solvent | The solvent used to reconstitute the dried extract may be too strong, causing the analyte to move too quickly through the column initially. Solution: Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase.[15] |
| Secondary Interactions | The analyte may be interacting with active sites on the column hardware (e.g., stainless steel frits).[16] Solution: Consider using a metal-free or PEEK-lined column to minimize these interactions.[16] |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization state and peak shape of Thalidomide. Solution: Optimize the mobile phase pH. Adding modifiers like formic acid or ammonium acetate can improve peak shape and ionization efficiency.[13][14] |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | The degree of ion suppression or enhancement varies between different samples or batches.[1] Solution: Re-evaluate and optimize the sample preparation method to improve the removal of matrix components. LLE or SPE are generally more effective than PPT in providing cleaner extracts.[3] |
| Internal Standard (IS) Variability | The IS response is inconsistent across the analytical run.[7] Solution: Check for errors in IS addition. Monitor the IS peak area; if it deviates significantly (<50% or >150% of the mean), it may indicate a problem with that specific sample's preparation or injection.[7] |
| Carryover | Analyte from a high-concentration sample carries over to the next injection, affecting the accuracy of the subsequent sample.[4] Solution: Optimize the autosampler wash procedure with a strong solvent. Inject blank samples after high-concentration standards or samples to check for carryover. |
Issue 3: Low Signal Intensity or Ion Suppression
| Potential Cause | Troubleshooting Step |
| Co-elution with Suppressing Agents | Endogenous matrix components, particularly phospholipids, are co-eluting with Thalidomide and this compound, suppressing their ionization.[3] Solution 1 (Chromatographic): Modify the LC gradient to better separate the analyte from the suppression region. A post-column infusion experiment can identify these regions.[17][18] Solution 2 (Sample Prep): Use a more rigorous sample preparation method like SPE or specific phospholipid removal plates/cartridges. |
| Suboptimal Ion Source Parameters | The settings for the ion source (e.g., temperature, gas flows, voltage) may not be optimal for Thalidomide ionization in the presence of the sample matrix. Solution: Optimize ion source parameters by infusing a standard solution of Thalidomide and adjusting settings to maximize the signal. |
| Ionization Source Contamination | Buildup of non-volatile matrix components on the ion source can lead to a general decrease in signal intensity over time.[4] Solution: Regularly clean the ion source components according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes validation data from a published LC-MS/MS method for Thalidomide in human plasma, demonstrating successful mitigation of matrix effects.[13][19]
| Analyte Concentration (ng/mL) | Extraction Recovery (%) [Mean ± SD] | Matrix Effect (%) [Mean ± SD] |
| 5 | 92.1 ± 4.2 | 91.6 ± 4.1 |
| 50 | 93.3 ± 2.3 | 92.0 ± 2.3 |
| 1200 | 95.3 ± 1.5 | 93.4 ± 1.4 |
Data extracted from a study by Liu et al. (2013).[13][19] The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to those of standard solutions at the same concentration. A value close to 100% indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for Thalidomide quantification in human plasma.[13][14]
-
Sample Aliquoting: Transfer a 100 µL aliquot of human plasma into a micro-centrifuge tube.
-
Internal Standard Addition: Add 100 µL of the this compound internal standard working solution to the plasma sample and vortex to mix.
-
Protein Precipitation (Initial): Add 150 µL of a methanol-ammonium acetate solution to the sample and vortex.
-
Liquid-Liquid Extraction: Add 3 mL of an ether-dichloromethane (3:2, v/v) mixture. Agitate for 10 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes.
-
Evaporation: Carefully transfer the upper organic phase to a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.[15]
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase.
-
Injection: Inject a 20 µL aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
The following are example parameters for the analysis of Thalidomide.[13][14]
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: TC-C18 column.
-
Mobile Phase: Methanol-10 mM ammonium acetate-formic acid (60:40:0.04, v/v/v).
-
Flow Rate: 0.9 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Thalidomide Transition: m/z 259.1 → 84.0
-
Internal Standard (Temozolomide in cited study): m/z 195.9 → 138.9 (Note: For this compound, the precursor ion would be ~m/z 263.1).
-
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Thalidomide.
Caption: Decision tree for troubleshooting ion suppression issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. nebiolab.com [nebiolab.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. organomation.com [organomation.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Identifying and minimizing Thalidomide-d4 degradation during sample prep
Welcome to the Technical Support Center for Thalidomide-d4. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, similar to its non-deuterated counterpart, is hydrolysis. Thalidomide possesses four amide bonds that are susceptible to cleavage under physiological conditions, leading to the opening of the glutarimide and phthalimide rings. This process is significantly influenced by pH.
Q2: How does pH affect the stability of this compound during sample preparation?
A2: pH is a critical factor in maintaining the stability of this compound. The molecule is unstable at neutral and alkaline pH, where hydrolysis is accelerated. To minimize degradation, it is highly recommended to acidify biological samples (e.g., plasma, serum) immediately after collection.[1][2][3]
Q3: What is the recommended pH for stabilizing this compound in plasma samples?
A3: Acidification of plasma or serum samples to a pH of 1.5 to 2.0 has been shown to effectively stabilize thalidomide for extended periods.[3] This can be achieved by adding an equal volume of a citrate-phosphate buffer at the target pH.[3]
Q4: How should I handle temperature-sensitive samples containing this compound?
A4: Temperature control is crucial for preventing the degradation of this compound. Samples should be kept on ice during processing and stored at low temperatures. For short-term storage (up to 4 hours), room temperature may be acceptable, but for longer durations, storage at -20°C or -80°C is recommended.[4][5] One study indicated that refrigeration (3-5°C) was sufficient for at least 35 days for a prepared suspension.[6][7]
Q5: Can I use standard liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for this compound?
A5: Yes, both LLE and SPE are common techniques for extracting this compound from biological matrices. For LLE, a common solvent mixture is ether-dichloromethane.[4][5] For SPE, care should be taken to select a sorbent and elution solvent that do not promote degradation. Regardless of the method, it is important to work quickly and keep the samples cool to minimize the risk of hydrolysis.
Q6: Are there any specific considerations for the LC-MS/MS analysis of this compound?
A6: For LC-MS/MS analysis, it is advisable to use a mobile phase with an acidic modifier (e.g., formic acid) to maintain the stability of this compound on the column.[2][4] High temperatures during chromatography should be used with caution, as some stationary phases can promote on-column degradation.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample collection and initial processing. | Acidify plasma/serum samples to pH 1.5-2.0 immediately after collection. Keep samples on ice.[1][3] |
| Hydrolysis during extraction. | Minimize the time for extraction steps. Use cold solvents and pre-chilled tubes. | |
| Degradation in the autosampler. | Ensure the autosampler is cooled (e.g., 4°C). Limit the time samples spend in the autosampler before injection. One study showed stability in the reconstituted extract at room temperature for 24 hours.[4][5] | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize all sample preparation steps, including timing, temperature, and reagent volumes. |
| Partial degradation occurring at different rates. | Ensure uniform and rapid acidification and cooling of all samples. | |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products. | Review the sample handling procedure for potential exposure to high pH or temperature. The primary degradation products are hydrolysis products resulting from the cleavage of the amide bonds. |
| Matrix effects. | Optimize the extraction procedure to remove interfering substances from the matrix.[9] |
Experimental Protocols
Protocol 1: Stabilization of Human Plasma Samples
This protocol is adapted from methodologies that have proven effective in stabilizing thalidomide in biological matrices.[1][2][3]
Materials:
-
Blood collection tubes (containing an appropriate anticoagulant).
-
0.025 M Sorensen's citrate buffer (pH 1.5) or 0.2M citrate-phosphate buffer (pH 2.0).
-
Centrifuge.
-
Freezer (-80°C).
Procedure:
-
Collect whole blood samples in tubes containing an anticoagulant.
-
Centrifuge the blood samples according to standard procedures to separate the plasma.
-
Immediately transfer the plasma to clean tubes.
-
Add an equal volume of cold (4°C) citrate buffer (pH 1.5-2.0) to the plasma.
-
Vortex briefly to mix.
-
Store the stabilized plasma samples at -80°C until analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is based on a common LLE method used for thalidomide analysis.[4][5]
Materials:
-
Stabilized plasma sample (from Protocol 1).
-
Internal Standard (IS) working solution.
-
Methanol-ammonium acetate (50:50, v/v) with 0.2% formic acid.
-
Ether-dichloromethane (3:2, v/v).
-
Vortex mixer.
-
Centrifuge.
-
Evaporator (e.g., nitrogen stream).
-
Reconstitution solution (mobile phase).
Procedure:
-
To 100 µL of stabilized plasma, add 100 µL of the IS working solution and 150 µL of methanol-ammonium acetate solution.
-
Vortex for 30 seconds.
-
Add 3 mL of ether-dichloromethane (3:2, v/v).
-
Agitate for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound sample preparation.
References
- 1. High-performance liquid chromatographic assay of plasma thalidomide: stabilization of specimens and determination of a tentative therapeutic range for chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Analysis of Thalidomide-d4 in Plasma Samples
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Thalidomide-d4 as an internal standard in plasma sample analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to ion suppression and ensure the accuracy and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis in plasma?
A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest, decrease the ionization efficiency of the analyte and its internal standard (in this case, this compound) in the mass spectrometer's ion source.[1][2] This can lead to reduced signal intensity, poor sensitivity, and inaccurate quantification.[2][3] Plasma is a complex matrix containing salts, lipids, proteins, and other endogenous compounds that can co-elute with this compound and interfere with its ionization.
Q2: What are the common causes of ion suppression in LC-MS/MS analysis of plasma samples?
A2: The primary causes of ion suppression in plasma samples include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers can reduce the efficiency of the ESI process.[1]
-
Co-eluting Metabolites: Endogenous or drug metabolites that are not chromatographically resolved from this compound can compete for ionization.
-
Poor Sample Cleanup: Inadequate removal of plasma proteins and other macromolecules can lead to significant ion suppression and contamination of the LC-MS system.
Q3: How can I determine if my this compound signal is being suppressed?
A3: You can assess ion suppression by comparing the peak area of this compound in a neat solution (solvent) to the peak area of this compound spiked into a blank plasma sample that has undergone the complete sample preparation process. A significant decrease in the peak area in the plasma sample indicates ion suppression.[4] This is often referred to as a post-extraction addition experiment.
Troubleshooting Guide
Q4: I am observing a significant drop in my this compound signal. What are the first steps to troubleshoot this issue?
A4: Start by systematically evaluating your sample preparation, chromatography, and mass spectrometry conditions. The following sections provide detailed guidance on each of these aspects. A logical first step is to ensure that the issue is not with the instrument itself by analyzing a neat standard solution of this compound.
Optimizing Sample Preparation
A robust sample preparation protocol is the most effective way to mitigate ion suppression by removing interfering matrix components before they enter the LC-MS system.
Q5: Which sample preparation technique is best for reducing ion suppression for thalidomide analysis?
A5: The choice of technique depends on the required level of cleanliness and throughput. Here’s a comparison of common methods:
-
Liquid-Liquid Extraction (LLE): This technique is effective at removing non-polar interferences and has been successfully used for thalidomide analysis.[4][5][6][7][8][9]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by selectively isolating the analyte.[8] It is highly effective at removing phospholipids and other interfering substances.
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective at removing phospholipids and other small molecule interferences, making it more prone to ion suppression issues.[8]
The following diagram illustrates a general workflow for sample preparation and analysis.
Q6: Can you provide a starting protocol for Liquid-Liquid Extraction (LLE)?
A6: A published LLE method for thalidomide in human plasma uses a mixture of ether and dichloromethane.[4][5][6][7][9]
Experimental Protocol: Liquid-Liquid Extraction
-
To 100 µL of plasma, add the internal standard (this compound).
-
Add an extraction solvent mixture of ether-dichloromethane (3:2, v/v).[4][5][6][7][9]
-
Vortex the mixture for a specified time (e.g., 1-2 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Enhancing Chromatographic Separation
If sample preparation alone is insufficient, optimizing the chromatographic separation can help resolve this compound from co-eluting interferences.
Q7: My this compound peak is still suppressed. How can I improve my chromatography?
A7: Consider the following strategies:
-
Column Chemistry: Use a column with a different selectivity. While C18 columns are commonly used, a phenyl-hexyl or a biphenyl column might provide better separation from phospholipids.[4][5][6][8]
-
Mobile Phase Modifiers: The addition of formic acid or ammonium acetate to the mobile phase can improve peak shape and ionization efficiency.[4][5][6][7][8][9]
-
Gradient Elution: A well-designed gradient can help separate early-eluting salts and late-eluting phospholipids from your analyte.
-
Diverter Valve: Use a diverter valve to direct the flow from the column to waste during the initial and final stages of the run when highly interfering compounds are likely to elute.
The following diagram illustrates the principle of ion suppression.
Fine-Tuning Mass Spectrometry Parameters
Q8: Are there any mass spectrometer settings I can adjust to combat ion suppression?
A8: While less impactful than sample preparation and chromatography, some adjustments can be beneficial:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression from non-volatile salts and phospholipids compared to ESI.[1][2][8] If your instrument has an APCI source, it may be worth evaluating.
-
Source Parameters: Optimize source parameters such as gas flows (nebulizer, auxiliary), temperature, and spray voltage to maximize the signal for this compound while potentially minimizing the ionization of interfering compounds.
The following troubleshooting guide provides a logical flow for addressing signal suppression.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from a published method for thalidomide analysis, which can serve as a benchmark for your own experiments.
Table 1: Extraction Recovery of Thalidomide in Human Plasma
| Analyte Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation |
| 5 | 92.1 | 4.2 |
| 50 | 93.3 | 2.3 |
| 1200 | 95.3 | 1.5 |
Data extracted from a study by Bai et al. (2013).[4][5][6]
Table 2: Matrix Effect of Thalidomide in Human Plasma
| Analyte Concentration (ng/mL) | Mean Matrix Effect (%) | Standard Deviation |
| 5 | 91.6 | 4.1 |
| 50 | 92.0 | 2.3 |
| 1200 | 93.4 | 1.4 |
Data extracted from a study by Bai et al. (2013).[4][5][6] A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
By following these guidelines and systematically evaluating your analytical method, you can effectively troubleshoot and mitigate ion suppression of the this compound signal in your plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thalidomide-d4 Analysis in Reverse-Phase Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Thalidomide-d4 during reverse-phase chromatography experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant peak tailing for my this compound peak. What are the common causes and how can I fix it?
A1: Peak tailing is a common issue in reverse-phase chromatography, often resulting in poor resolution and inaccurate quantification.[1][2] The primary causes for tailing of a basic compound like thalidomide include interactions with residual silanols on the silica-based column packing, inappropriate mobile phase pH, and column overload.[2][3]
Here are the steps to troubleshoot and resolve peak tailing:
-
Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role. For basic compounds, reducing the mobile phase pH to < 3.0 can protonate the analyte and minimize interactions with acidic silanol groups on the stationary phase.[2] Conversely, operating at a pH well above the analyte's pKa can also be effective.
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH across the column, leading to peak shape issues.[1] Increasing the ionic strength of the mobile phase with a buffer concentration of 25-50 mM can help improve peak symmetry.[2][4]
-
Employ Mobile Phase Additives: The addition of a competing amine, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites on the column, thereby reducing peak tailing for basic analytes.[2] A concentration of around 10 mM TEA is often sufficient.[2]
-
Column Selection: Not all C18 columns are the same. Consider using a column with low silanol activity or one that is specifically designed for the analysis of basic compounds.[5][6] End-capped columns are also a good choice to minimize silanol interactions.[7]
-
Sample Overload: Injecting too much sample can lead to peak distortion, often appearing as a "right-triangle" shaped peak.[1] To check for this, reduce the amount of sample injected and observe if the peak shape improves.[1][2]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[2][8][9]
Q2: My this compound peak is showing fronting. What could be the cause?
A2: Peak fronting, where the peak has a leading edge, is less common than tailing but can still compromise results. Potential causes include:
-
Column Overload: Similar to tailing, injecting too high a concentration of the analyte can saturate the stationary phase and lead to fronting. Try reducing the injection volume or sample concentration.
-
Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause the analyte band to spread before it reaches the column, resulting in a fronting peak.[2][8] It is always best to dissolve the sample in the mobile phase itself.
-
Low Column Temperature: Operating at a temperature that is too low can sometimes contribute to peak fronting.
Q3: I am seeing split peaks for this compound. What should I investigate?
A3: Split peaks can be a sign of several issues, ranging from problems with the column to the injection process.
-
Column Contamination or Void: A blocked inlet frit or a void at the head of the column can distort the sample band, leading to split peaks.[1][8] Backflushing the column or replacing it may be necessary. If you are using a guard column, try removing it to see if the problem resolves, indicating the guard column is the issue.[8]
-
Sample Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.[2]
-
Co-eluting Interference: It's possible that an impurity or a related compound is co-eluting with your this compound peak, giving the appearance of a split peak. Review your sample preparation and consider adjusting the mobile phase composition to improve resolution.
Experimental Protocols & Data
Below are examples of experimental conditions that have been successfully used for the analysis of thalidomide, which can be adapted for this compound.
Method 1: LC-MS/MS for Thalidomide in Human Plasma
This method demonstrates good peak shape and sensitivity.
| Parameter | Value |
| Column | TC-C18 (5 µm, 50 x 4.6 mm) |
| Mobile Phase | Methanol-10 mM ammonium acetate-formic acid (60:40:0.04, v/v/v) |
| Flow Rate | 0.9 ml/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µl |
| Detection | ESI+ MS/MS |
| Reference | [10][11] |
Method 2: Chiral Separation of Thalidomide Enantiomers
This method is optimized for the separation of thalidomide enantiomers and highlights the importance of pH control.
| Parameter | Value |
| Column | Chiral HPLC column (vancomycin stationary phase) |
| Mobile Phase | 14% acetonitrile in 20 mM ammonium formate, pH 5.4 |
| Detection | UV at 220 nm |
| Reference | [12] |
Method 3: HPLC with UV Detection
A straightforward method for thalidomide quantification.
| Parameter | Value |
| Column | Reversed-phase Hypersil C18 |
| Mobile Phase | Acetonitrile-10 mM ammonium acetate buffer (pH 5.50) (28:72, v/v) |
| Flow Rate | 0.8 ml/min |
| Detection | UV at 220 nm |
| Reference | [13] |
Visual Troubleshooting Guides
The following diagrams illustrate key concepts and workflows for troubleshooting peak shape issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. chromtech.com [chromtech.com]
- 4. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sielc.com [sielc.com]
- 6. Separation of Thalidomide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thalidomide enantiomers: determination in biological samples by HPLC and vancomycin-CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of thalidomide by high performance liquid chromatography: plasma pharmacokinetic studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for isobaric interference with Thalidomide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-d4. The information is designed to address specific issues that may be encountered during experimental analysis, with a focus on preventing and resolving isobaric interference.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference and why is it a concern when analyzing this compound?
A1: Isobaric interference occurs when one or more compounds in a sample have the same nominal mass-to-charge ratio (m/z) as the analyte of interest, in this case, this compound. This can lead to artificially high measurements of the analyte's signal, compromising the accuracy and reliability of the quantitative results. While this compound is a stable isotope-labeled internal standard, and its mass is intentionally shifted from the unlabeled Thalidomide, there is still a potential for other endogenous or exogenous compounds in a complex biological matrix to have a similar mass.
Q2: What is the accurate mass of this compound and its protonated form?
A2: The neutral monoisotopic mass of this compound is 262.0892 Da. In positive ion mode mass spectrometry, it is typically observed as the protonated molecule [M+H]⁺, which has a calculated m/z of 263.0971.
Q3: What are the common Multiple Reaction Monitoring (MRM) transitions for Thalidomide and this compound?
A3: Commonly used MRM transitions are summarized in the table below. It is always recommended to optimize these transitions on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Thalidomide | 259.1 | 174.1, 132.1 |
| This compound | 263.1 | 179.1 |
Q4: Can metabolites of Thalidomide interfere with the analysis of this compound?
A4: The primary metabolites of Thalidomide are hydroxylated forms, such as 5-hydroxythalidomide and 5'-hydroxythalidomide. These metabolites have a higher mass than this compound and therefore do not cause direct isobaric interference with the precursor ion of this compound.
Troubleshooting Guide
This guide addresses common issues related to the analysis of this compound, with a focus on identifying and mitigating isobaric interference.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high signal for this compound in blank samples. | Contamination of the LC-MS system or solvents with a compound of similar mass to this compound. | 1. Analyze a series of solvent blanks to identify the source of contamination. 2. Clean the LC system, including the autosampler, column, and ion source. 3. Use high-purity solvents and reagents. |
| Poor chromatographic peak shape for this compound. | 1. Suboptimal chromatographic conditions. 2. Co-elution with an interfering compound. | 1. Optimize the mobile phase composition, gradient, and column temperature. 2. Employ a column with a different selectivity. 3. Check for and resolve any co-eluting isobaric interferences by adjusting the chromatography. |
| Inconsistent or non-linear calibration curve for Thalidomide. | Presence of an undetected isobaric interference with either Thalidomide or this compound. | 1. Re-evaluate the specificity of the MRM transitions. 2. Use a high-resolution mass spectrometer to check for the presence of isobaric species. 3. Improve the sample preparation method to remove potential interferences. |
| High background noise in the chromatogram. | Matrix effects from the biological sample. | 1. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components. 2. Dilute the sample, if sensitivity allows. 3. Use a divert valve to direct the early and late eluting matrix components to waste. |
Experimental Protocols
A typical experimental workflow for the analysis of Thalidomide using this compound as an internal standard is outlined below.
Caption: A typical workflow for the quantitative analysis of Thalidomide using this compound as an internal standard by LC-MS/MS.
Signaling Pathways and Logical Relationships
Logical Flow for Investigating Isobaric Interference
The following diagram illustrates a logical approach to identifying and resolving potential isobaric interference.
Caption: A decision tree for troubleshooting unexpected analytical results and investigating potential isobaric interference.
Proposed Fragmentation Pathway of Thalidomide and this compound
The primary fragmentation of Thalidomide in positive ion ESI-MS/MS involves the cleavage of the glutarimide ring. A similar pathway is expected for this compound, with a corresponding mass shift in the fragment ion due to the presence of the deuterium labels on the phthalimide ring.
Caption: Proposed fragmentation pathways for Thalidomide and this compound in positive ion ESI-MS/MS.
Technical Support Center: Optimizing MS/MS Fragmentation of Thalidomide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the fragmentation of Thalidomide-d4 in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M+H]⁺) for this compound?
The protonated molecule ([M+H]⁺) of non-deuterated Thalidomide has a mass-to-charge ratio (m/z) of 259.1.[1][2][3] For this compound, assuming the four deuterium atoms replace four hydrogen atoms, the expected precursor ion is m/z 263.1 .
Q2: What are the major product ions of this compound after fragmentation?
Q3: What is a good starting point for collision energy (CE) optimization for this compound?
A documented collision energy for the fragmentation of non-deuterated Thalidomide (transition m/z 259.1 → 84.0) is 20 eV.[1] This can serve as a good starting point for optimizing the collision energy for this compound. A typical approach is to vary the collision energy in increments (e.g., 2-5 eV) over a range (e.g., 10-40 eV) to find the value that yields the highest intensity for the desired product ion.
Q4: Why is my deuterated internal standard showing a different retention time than the analyte?
A slight chromatographic shift, with the deuterated standard eluting slightly earlier than the non-deuterated analyte, is a known phenomenon. This is due to the stronger C-D bond compared to the C-H bond, which can subtly affect the molecule's interaction with the stationary phase of the liquid chromatography (LC) column.
Experimental Protocol: Collision Energy Optimization
This protocol outlines a systematic approach to optimize the collision energy for the fragmentation of this compound on a triple quadrupole mass spectrometer.
Objective: To determine the optimal collision energy that maximizes the signal intensity of the desired product ions from the this compound precursor ion.
Materials:
-
This compound standard solution of known concentration.
-
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a triple quadrupole mass analyzer.
-
Appropriate LC column and mobile phases for the separation of Thalidomide.
Methodology:
-
Sample Infusion: Directly infuse a solution of this compound into the mass spectrometer to obtain a stable signal of the precursor ion (expected at m/z 263.1).
-
Precursor Ion Confirmation: Confirm the m/z of the protonated molecule of this compound in the first quadrupole (Q1).
-
Product Ion Scan: Perform a product ion scan to identify the major fragment ions. To do this, select the precursor ion (m/z 263.1) in Q1 and scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-270) while applying a range of collision energies in the second quadrupole (Q2), which acts as the collision cell.
-
Collision Energy Ramp: For each identified product ion, perform a collision energy optimization experiment. This involves monitoring the intensity of a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) while systematically increasing the collision energy.
-
Set up a series of experiments where the collision energy is ramped, for example, from 5 eV to 40 eV in 2 eV increments.
-
Record the intensity of the product ion at each collision energy level.
-
-
Data Analysis: Plot the product ion intensity as a function of the collision energy. The optimal collision energy is the value that produces the highest signal intensity.
-
Method Finalization: Once the optimal collision energy for each desired MRM transition is determined, incorporate these values into the final analytical method.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of collision energy for this compound fragmentation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Precursor Ion Signal | 1. Incorrect mass spectrometer settings (e.g., ionization mode, source parameters).2. Sample degradation.3. Issues with the infusion system. | 1. Ensure the mass spectrometer is in positive ionization mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows.2. Prepare a fresh solution of this compound.3. Check for leaks or blockages in the infusion line. |
| Poor or No Fragmentation | 1. Collision energy is too low.2. Collision gas pressure is too low. | 1. Gradually increase the collision energy and monitor the product ion signal.2. Ensure the collision gas (e.g., argon, nitrogen) is flowing at the recommended pressure. |
| Inconsistent Product Ion Ratios | 1. Fluctuations in collision energy.2. Crosstalk between MRM transitions if multiple transitions are being monitored simultaneously. | 1. Verify the stability of the collision energy setting in the instrument software.2. Increase the dwell time for each transition to ensure a stable signal is acquired. |
| Unexpected Product Ions | 1. In-source fragmentation.2. Presence of impurities or co-eluting compounds. | 1. Reduce the cone voltage or fragmentor voltage to minimize fragmentation in the ion source.2. Analyze a blank sample to check for interferences. Ensure proper chromatographic separation. |
| Signal Suppression of Deuterated Standard | 1. Matrix effects from the sample.2. High concentration of the non-deuterated analyte causing competition for ionization. | 1. Improve sample preparation to remove interfering matrix components.2. Dilute the sample to reduce the concentration of the analyte. |
Visualizations
Caption: Workflow for optimizing collision energy for this compound in MS/MS.
Caption: Decision tree for troubleshooting poor fragmentation in MS/MS analysis.
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with Thalidomide-d4 and thalidomide co-elution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide and its stable isotope-labeled internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during experimental analysis, particularly concerning the co-elution of thalidomide and Thalidomide-d4.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard is co-eluting with my thalidomide analyte. Is this a problem?
A1: No, this is the expected and desired behavior for a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Since this compound has nearly identical physicochemical properties to thalidomide, it should have the same retention time on the chromatographic column. The purpose of the SIL-IS is to co-elute with the analyte to compensate for variations in sample preparation, injection volume, and matrix effects. The two compounds are differentiated by the mass spectrometer based on their different masses.
Q2: If co-elution is expected, why am I seeing poor quantification or inaccurate results?
A2: While chromatographic co-elution is intended, poor results can arise from several issues, often related to the mass spectrometer settings or the quality of the internal standard. Potential problems include:
-
Crosstalk: The signal from the high-concentration analyte may "bleed" into the mass channel of the internal standard, or vice-versa.
-
Incorrect MRM Transitions: The selected precursor and product ions for thalidomide or this compound may be incorrect or not specific enough.
-
Isotopic Contribution: The unlabeled thalidomide may have a natural isotopic abundance that contributes to the signal of the deuterated standard. Conversely, the deuterated standard may not be 100% pure and could contain some unlabeled thalidomide.
-
Poor Peak Shape: Broad or tailing peaks can lead to inaccurate integration and affect the analyte-to-IS peak area ratio, even if they co-elute perfectly.[1]
-
Matrix Effects: Ion suppression or enhancement can affect the analyte and internal standard differently, although the SIL-IS is designed to minimize this.[1][2]
Q3: How can I check for and resolve mass spectrometer crosstalk?
A3: Crosstalk can be identified by injecting a high-concentration standard of thalidomide alone and monitoring the MRM channel for this compound. Then, inject a standard of only this compound and monitor the thalidomide channel. If a signal is detected in the channel that should be empty, you have crosstalk. To resolve this:
-
Optimize MRM Transitions: Select different, more specific product ions.
-
Adjust Dwell Times: Ensure sufficient time between monitoring the two transitions.
-
Chromatographic Separation: If all else fails, you may need to slightly separate the two compounds chromatographically, though this deviates from the ideal co-elution principle.
Q4: What are the correct MRM transitions for thalidomide and this compound?
A4: The optimal MRM transitions should be determined empirically on your specific mass spectrometer. However, a common transition for thalidomide is m/z 259.1 → 84.0.[3][4] For this compound, the precursor ion would be approximately 4 Daltons higher (m/z 263.1). The product ion may be the same or different depending on where the deuterium labels are located on the molecule. It is crucial to optimize the collision energy for each transition.
Troubleshooting Guide: Dealing with Co-elution Issues
This guide provides a systematic approach to diagnosing and resolving problems when analyzing thalidomide with its deuterated internal standard.
Step 1: Verify Mass Spectrometer Performance
The first step is to ensure the mass spectrometer is functioning correctly and is properly calibrated.
Caption: Workflow for verifying mass spectrometer performance.
Procedure:
-
Tune and Calibrate: Perform the manufacturer's recommended tuning and calibration procedures.
-
Infusion: Infuse separate solutions of thalidomide and this compound directly into the mass spectrometer to optimize MRM transitions and collision energies.[5] This will confirm the correct precursor and product ions for your specific instrument.
-
Assess Sensitivity: Ensure you can achieve the required limit of detection for both the analyte and the internal standard.
Step 2: Assess Chromatographic Peak Shape
Even with co-elution, poor peak shape can ruin quantification.
Caption: Logic for assessing and troubleshooting chromatography.
Procedure:
-
Inject a Standard: Inject a mixture of thalidomide and this compound onto your LC system.
-
Evaluate Peaks: Check for issues like peak tailing, broadening, or splitting.[1][6]
-
Troubleshoot: If peak shape is poor, investigate potential LC issues:
-
Column Health: The column may be old or contaminated. Try flushing or replacing it.
-
Mobile Phase: Ensure the mobile phase is correctly prepared, and the pH is appropriate.[5]
-
System Connections: Check for leaks or dead volume in the tubing and fittings.[6]
-
Injection Solvent: Ensure the sample is dissolved in a solvent weaker than or equal to the mobile phase.[6]
-
Step 3: Investigate Crosstalk and Isotopic Purity
This step addresses the potential for signal interference between the analyte and the internal standard.
Procedure:
-
Inject Analyte Only: Prepare and inject a high-concentration sample of only thalidomide. Monitor the MRM transitions for both thalidomide and this compound.
-
Inject IS Only: Prepare and inject a sample of only this compound. Monitor both sets of MRM transitions.
-
Analyze Results:
-
If you see a peak in the this compound channel when only thalidomide was injected, you may have crosstalk or a significant natural isotope contribution.
-
If you see a peak in the thalidomide channel when only this compound was injected, your internal standard is likely contaminated with unlabeled analyte.
-
Data and Protocols
Table 1: Example LC-MS/MS Parameters for Thalidomide Analysis
This table provides a starting point for method development. Parameters should be optimized for your specific instrumentation and application.
| Parameter | Setting | Reference |
| LC System | ||
| Column | TC-C18, 50x4.6 mm, 5 µm | [3][4] |
| Mobile Phase | Methanol:10 mM Ammonium Acetate:Formic Acid (60:40:0.04, v/v/v) | [3][4] |
| Flow Rate | 0.9 mL/min | [3][4] |
| Column Temp | 40 °C | [3] |
| Injection Vol | 20 µL | [3] |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | [3][4] |
| Thalidomide MRM | m/z 259.1 → 84.0 | [3][4] |
| This compound MRM | m/z 263.1 → [Product Ion] (To be optimized) | [7] |
| Dwell Time | 100-200 ms (To be optimized) |
Experimental Protocol: Sample Preparation from Human Plasma
This protocol is based on a liquid-liquid extraction (LLE) method.[3]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Ether-dichloromethane (3:2, v/v)
-
Methanol
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Add 3 mL of ether-dichloromethane (3:2, v/v) extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 150 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines the steps for running the analysis after sample preparation.
Caption: Standard workflow for an LC-MS/MS analysis run.
Procedure:
-
System Equilibration: Equilibrate the LC column with the mobile phase until a stable baseline is achieved. This typically requires at least 10 column volumes.[2]
-
Sequence Setup: Prepare a sequence table in the instrument control software. The sequence should include:
-
Blank injections (mobile phase or extracted blank plasma) to check for carryover.
-
A full set of calibration standards.
-
Quality control (QC) samples at low, medium, and high concentrations.
-
The unknown samples.
-
-
Data Acquisition: Begin the sequence run. The mass spectrometer will monitor the specified MRM transitions for thalidomide and this compound as they elute from the column.
-
Data Processing: After the run is complete, use the appropriate software to integrate the peak areas for the analyte and the internal standard. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of thalidomide in the unknown samples.
References
- 1. zefsci.com [zefsci.com]
- 2. shimadzu.at [shimadzu.at]
- 3. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Simultaneous quantification of thalidomide, lenalidomide and pomadomide in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Thalidomide: Evaluating Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thalidomide in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. A crucial component of a robust bioanalytical method is the choice of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and analysis, thereby compensating for variability and ensuring accuracy and precision. This guide provides a comparative overview of validated bioanalytical methods for thalidomide, focusing on the performance of different internal standards.
While the deuterated analog, Thalidomide-d4, is often considered a theoretically ideal IS for mass spectrometric detection of thalidomide due to its similar physicochemical properties, publicly available, detailed validation data for a method exclusively quantifying thalidomide using this compound is limited. Therefore, this guide presents a detailed comparison of two well-documented and validated LC-MS/MS methods for thalidomide quantification in human plasma, utilizing Temozolomide and Umbelliferone as alternative internal standards.
Performance Comparison of Bioanalytical Methods
The following tables summarize the key validation parameters for two distinct, validated LC-MS/MS methods for the quantification of thalidomide in human plasma. These parameters are essential for evaluating the reliability and robustness of a bioanalytical assay.
Table 1: Linearity and Sensitivity
| Parameter | Method with Temozolomide IS[1] | Method with Umbelliferone IS[2][3][4] |
| Linearity Range | 2 - 1500 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r) | > 0.9991 | Not explicitly stated, but linearity is confirmed |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 10 ng/mL |
Table 2: Accuracy and Precision
| Parameter | Method with Temozolomide IS[1] | Method with Umbelliferone IS[2][4] |
| Intra-day Precision (%RSD) | 6.8 - 13.5% | Within-batch precision meets acceptance criteria |
| Inter-day Precision (%RSD) | 4.3 - 5.0% | Between-batch precision meets acceptance criteria |
| Accuracy (%RE) | 2.0 - 3.5% | Within- and between-batch accuracy meets acceptance criteria |
Table 3: Recovery and Stability
| Parameter | Method with Temozolomide IS[1] | Method with Umbelliferone IS[2][4] |
| Extraction Recovery | 92.1 - 95.3% | Validated for extraction recovery |
| Matrix Effect | Minimal | Validated for matrix effect |
| Stability | Stable under various storage conditions | Validated for stability |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this comparison.
Method 1: LC-MS/MS with Temozolomide Internal Standard[1]
1. Sample Preparation:
-
To 100 µL of human plasma, add 100 µL of Temozolomide IS working solution and 150 µL of methanol-ammonium acetate.
-
Vortex mix the sample.
-
Perform liquid-liquid extraction with 3 mL of ether-dichloromethane (3:2, v/v) by agitating for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Separate the organic phase and evaporate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: TC-C18 (50 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol-10 mM ammonium acetate-formic acid (60:40:0.04, v/v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Thalidomide: m/z 259.1 → 84.0
-
Temozolomide (IS): m/z 195.9 → 138.9
-
Method 2: LC-MS/MS with Umbelliferone Internal Standard[2][4]
1. Sample Preparation:
-
To 100 µL of human plasma, add the Umbelliferone IS.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: BETASIL C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Methanol / water containing 0.1% formic acid (70/30, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: Not specified
3. Mass Spectrometric Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Thalidomide: m/z 259.1 → 186.1
-
Umbelliferone (IS): m/z 163.1 → 107.1
-
Visualizing the Bioanalytical Workflow and Validation Cascade
To further clarify the processes involved, the following diagrams illustrate the general experimental workflow for bioanalytical method validation and the logical relationship between key validation parameters.
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, validation and application of a sensitive LC-MS/MS method for the quantification of thalidomide in human serum, cells and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Thalidomide Assays: Cross-Validation with Different Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of thalidomide in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and ionization response.
This guide provides a comparative analysis of published and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods for thalidomide quantification, with a specific focus on the different internal standards employed. The objective is to offer a comprehensive resource for selecting the most suitable assay based on experimental data and specific research needs.
Comparative Analysis of Assay Performance
The selection of an internal standard significantly influences the performance of a thalidomide assay. The following tables summarize the quantitative data from various validated methods, highlighting key performance parameters for each internal standard.
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Lower Limit of Quantification (LLOQ) (ng/mL) | Extraction Recovery (%) |
| Temozolomide | LC-MS/MS | Human Plasma | 2–1500[1][2][3] | Intra-day: 6.8–13.5Inter-day: 4.3–5.0[1][2][3] | 2.0–3.5[1][2][3] | 2[1][4] | 92.1–95.3[1] |
| Umbelliferone | LC-MS/MS | Human Serum, Cells, Cell Culture Medium | Serum: 50–20000Cells: 0.78-50 ng[5] | Inter-day (Serum): 1.8Inter-day (Cells): 1.9[5] | Average (Serum): 100Average (Cells): 101[5] | 3 (Serum)[5][6] | Not Reported |
| Phenacetin | HPLC | Serum and Tissue Homogenate | 100–20000[6] | 1–5[6] | Not Reported | 50[6] | Not Reported |
| Paracetamol | HPLC and HPTLC | Rat Plasma | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these assays. Below are the experimental protocols for the key methods cited in this guide.
Method 1: LC-MS/MS with Temozolomide as Internal Standard[1][2][3]
-
Sample Preparation: Liquid-liquid extraction with ether-dichloromethane (3:2, v/v).
-
Chromatographic Separation:
-
Column: TC-C18 column.
-
Mobile Phase: Methanol-10 mM ammonium acetate-formic acid (60:40:0.04, v/v/v).
-
Flow Rate: 0.9 mL/min.
-
-
Mass Spectrometric Detection:
-
Instrument: API 4000 triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Monitored Transitions (MRM):
-
Thalidomide: m/z 259.1→84.0.
-
Temozolomide (IS): m/z 195.9→138.9.
-
-
Method 2: LC-MS/MS with Umbelliferone as Internal Standard[5][6]
-
Sample Preparation: Liquid-liquid extraction from human serum, cells, or cell culture media.
-
Chromatographic Separation:
-
Column: Prodigy C18 (150 mm × 4.0 mm, 5 μm i.d.).
-
Mobile Phase: Isocratic elution with water/acetonitrile (70/30, v/v) containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Monitoring Mode: Multiple-reaction-monitoring (MRM).
-
Method 3: HPLC with Phenacetin as Internal Standard[6]
-
Sample Preparation: Samples stabilized with citrate-phosphate buffer (pH 2, 0.2M) followed by extraction with diethyl ether.
-
Chromatographic Separation:
-
Column: Chiral HPLC column of vancomycin stationary phase.
-
Mobile Phase: 14% acetonitrile in 20 mM ammonium formate (pH 5.4).
-
-
Detection:
-
Detector: UV detector.
-
Wavelength: 220 nm.
-
Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagram illustrates a general workflow for a typical thalidomide assay using an internal standard.
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Development, validation and application of a sensitive LC-MS/MS method for the quantification of thalidomide in human serum, cells and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Stabilizing Effect of Deuteration: A Comparative Analysis of Thalidomide-d4 and Other Deuterated Analogs
This guide provides a detailed comparison of Thalidomide-d4 and other deuterated thalidomide analogs for researchers, scientists, and drug development professionals. The focus is on the impact of deuterium substitution on enantiomeric stability, pharmacodynamic properties, and therapeutic potential, supported by experimental data and protocols.
Introduction: Overcoming the Chirality Challenge of Thalidomide
Thalidomide, a glutamic acid derivative, is an immunomodulatory drug with potent anti-inflammatory and anti-cancer properties.[1][2] However, its clinical use is complicated by its chiral nature. The molecule exists as two enantiomers, (R)- and (S)-thalidomide, which interconvert rapidly under physiological conditions (a process called racemization).[3][4] This is problematic because the enantiomers exhibit different biological activities; the (S)-enantiomer is largely responsible for both the desired therapeutic effects and the notorious teratogenic side effects.[3][5]
The development of chirally pure drugs is often hampered by this in vivo racemization.[6][7] A key strategy to overcome this is "Deuterium-Enabled Chiral Switching" (DECS), where the hydrogen atom at the chiral center is replaced with its stable isotope, deuterium.[6][7] This substitution significantly slows the rate of racemization, allowing for the isolation and study of individual, stable enantiomers.[4][5][6] This guide examines this compound and other deuterated analogs, highlighting how this subtle modification provides a powerful tool to refine therapeutic activity and enhance safety.
Mechanism of Action: The Role of Cereblon (CRBN)
The biological effects of thalidomide and its analogs are primarily mediated through their binding to the protein Cereblon (CRBN).[8][9] CRBN acts as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[8][9] When an immunomodulatory drug (IMiD) like thalidomide binds to CRBN, it alters the substrate specificity of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for multiple myeloma cell survival.[8][10] The (S)-enantiomer binds to CRBN with significantly higher affinity than the (R)-enantiomer, explaining its greater potency.[5]
Comparative Data of Deuterated Thalidomide Analogs
Deuteration at the chiral center provides a significant kinetic isotope effect, dramatically slowing the rate of proton abstraction that initiates racemization. This leads to enhanced enantiomeric stability. The following tables summarize key quantitative data comparing deuterated and non-deuterated thalidomide analogs.
Table 1: Enantiomeric Stability (Racemization Half-Life)
| Compound | pH | Temperature (°C) | Racemization Half-Life (hours) | Citation(s) |
| (S)-Thalidomide | 7.78 | 37 | 29.9 | [5] |
| (S)-Thalidomide-d1 | 7.78 | 37 | 59.5 | [5] |
Note: Thalidomide-d1 refers to deuterium substitution at the single chiral carbon of the glutarimide ring. This compound refers to deuteration on the phthalimide ring and is often used as a labeled internal standard in pharmacokinetic studies.[]
Table 2: Binding Affinity and Functional Potency
| Compound | Target | Assay | Metric | Value | Citation(s) |
| (S)-Thalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | KD | ~6-9 fold tighter binding than (R)-enantiomer | [5] |
| (R)-Thalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | KD | - | [5] |
| Deuterated (S)-Thalidomide | CRBN | Competitive Binding Assay | Affinity | ~10-fold stronger than (R)-enantiomer | [5] |
| Deuterated (R)-Thalidomide | CRBN | Competitive Binding Assay | Affinity | - | [5] |
| Deuterated (S)-Thalidomide | IKZF3 Degradation | Western Blot (MM1S cells) | Activity | Induced degradation | [5] |
| Deuterated (R)-Thalidomide | IKZF3 Degradation | Western Blot (MM1S cells) | Activity | No significant degradation | [5] |
| (S)-D-1 (Deuterated Phthalimide Analog) | TNF-α Production | LPS-stimulated PBMCs | IC50 | ~10-fold more potent than (R)-enantiomer | [6] |
| (-)-D-2 (Deuterated Quinazolinone Analog) | TNF-α Production | LPS-stimulated PBMCs | IC50 | ~20-fold more potent than (+)-enantiomer | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison.
Protocol 1: In Vitro Racemization Stability Assay
This protocol is used to determine the half-life of racemization for a given enantiomer under physiological conditions.
-
Preparation: Prepare a stock solution of the purified deuterated enantiomer (e.g., (S)-D-Thalidomide) in a suitable organic solvent like DMSO.
-
Incubation: Dilute the stock solution into a phosphate buffer solution (e.g., pH 7.78) pre-warmed to 37°C to mimic physiological conditions.
-
Sampling: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the racemization process by adding the aliquot to a cold, acidic solution to stabilize the enantiomers.
-
Analysis: Analyze the ratio of (S)- to (R)-enantiomers in each sample using a chiral High-Performance Liquid Chromatography (HPLC) method.
-
Calculation: Plot the percentage of the initial enantiomer remaining over time. Fit the data to a first-order kinetic model to calculate the rate constant (k) and the half-life (t1/2 = 0.693/k) of racemization.
Protocol 2: Competitive Binding Assay for Cereblon (CRBN)
This assay quantifies the binding affinity of a compound to its target protein, CRBN.
-
Immobilization: Chemically couple a deuterated thalidomide enantiomer (e.g., (S)-D-Thalidomide) to magnetic beads.
-
Protein Binding: Incubate the functionalized beads with a solution containing purified CRBN protein, allowing the protein to bind to the immobilized ligand.
-
Washing: Wash the beads to remove any non-specifically bound protein.
-
Competition: Elute the bound CRBN by incubating the beads with increasing concentrations of the test compound (the "competitor," e.g., (R)-D-Thalidomide).
-
Quantification: Quantify the amount of eluted CRBN at each competitor concentration using SDS-PAGE followed by Coomassie staining or Western blot.
-
Analysis: Plot the amount of eluted CRBN against the competitor concentration to determine the IC50, which reflects the binding affinity of the test compound.
Synthesis and Conclusion
The synthesis of deuterated thalidomide analogs typically involves using a deuterated starting material, such as a deuterated 3-aminoglutarimide synthon, or introducing deuterium at a later stage in the synthetic route.[6] While the synthesis can be more complex than for the parent compound, the benefits are substantial.
References
- 1. Synthesis and Biological Evaluation of Thalidomide Derivatives as Potential Anti-Psoriasis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of thalidomide and its analogues: implications for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. go.drugbank.com [go.drugbank.com]
A Guide to Inter-Laboratory Comparison of Thalidomide Quantification in Human Plasma Using Thalidomide-d4
Abstract: This guide details a simulated inter-laboratory comparison for the quantification of thalidomide in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The study highlights the critical role of a stable isotope-labeled internal standard, Thalidomide-d4, in achieving robust and reproducible results across different analytical sites. We present harmonized experimental protocols and comparative performance data from three distinct laboratories. The results underscore the importance of standardized procedures in therapeutic drug monitoring (TDM) and clinical pharmacokinetics.
Introduction
Thalidomide, an immunomodulatory agent, is utilized in the treatment of various conditions, including multiple myeloma and erythema nodosum leprosum.[1][2] Accurate quantification of thalidomide in patient plasma is essential for optimizing therapeutic efficacy and minimizing toxicity. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[1][2][3]
The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in quantitative bioanalysis. A SIL-IS, such as this compound, shares near-identical chemical and physical properties with the analyte, allowing it to compensate for variability during sample extraction, handling, and ionization.[4] This guide outlines a comparative study between three laboratories to assess the consistency and reliability of a validated LC-MS/MS method for thalidomide quantification using this compound.
Experimental Protocols
A standardized protocol was distributed to three participating laboratories (Lab A, Lab B, and Lab C). Each lab received identical sets of quality control (QC) samples and calibration standards.
Materials
-
Thalidomide and this compound: Reference standards (>99% purity).
-
Solvents: HPLC-grade methanol and acetonitrile.
-
Reagents: Formic acid, ammonium acetate.
-
Matrix: Blank human plasma obtained from a certified blood bank.
Sample Preparation: Protein Precipitation
The sample preparation workflow is a straightforward protein precipitation method, chosen for its speed and efficiency. The process is visualized in the diagram below.
Diagram 1. Standardized Sample Preparation Workflow.
LC-MS/MS Conditions
While each lab used their available equipment, key parameters were harmonized. All mass spectrometers were triple quadrupole instruments operated in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM).[1]
| Parameter | Lab A Specification | Lab B Specification | Lab C Specification |
| LC System | Shimadzu Nexera X2 | Waters Acquity UPLC | Agilent 1290 Infinity II |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.7 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Acetate, pH 4.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.5 mL/min | 0.4 mL/min |
| Gradient | 20% B to 95% B in 2.5 min | 30% B to 90% B in 3.0 min | 25% B to 95% B in 2.0 min |
| MS System | Sciex 5500 | Waters Xevo TQ-S | Agilent 6470 |
| MRM Transition (Thalidomide) | m/z 259.1 → 148.0 | m/z 259.1 → 132.1 | m/z 259.1 → 84.0[1] |
| MRM Transition (this compound) | m/z 263.1 → 152.0 | m/z 263.1 → 136.1 | m/z 263.1 → 88.0 |
Results: Inter-Laboratory Performance
The method was validated at each site according to established bioanalytical method validation guidelines.[5][6][7] The performance of the assay was evaluated by analyzing QC samples at three concentrations: Low (15 ng/mL), Medium (150 ng/mL), and High (1500 ng/mL).
Linearity and Sensitivity
All laboratories demonstrated excellent linearity across the calibration range with a coefficient of determination (r²) greater than 0.995. The Lower Limit of Quantification (LLOQ) was consistently achieved at 5 ng/mL.
| Parameter | Lab A | Lab B | Lab C | Guideline Acceptance Criteria |
| Calibration Range (ng/mL) | 5 - 2000 | 5 - 2000 | 5 - 2000 | N/A |
| Correlation Coefficient (r²) | 0.998 | 0.997 | 0.999 | ≥ 0.99 |
| LLOQ (ng/mL) | 5 | 5 | 5 | Analyte signal ≥ 5x blank signal[8] |
Precision and Accuracy
The precision (expressed as coefficient of variation, %CV) and accuracy (expressed as relative error, %RE) were assessed both within a single analytical run (intra-day) and across multiple runs (inter-day). The results from all three labs fell well within the accepted regulatory limits, which typically require %CV and %RE to be within ±15% (±20% at the LLOQ).[4][9]
Intra-Day Precision & Accuracy (n=6)
| QC Level | Parameter | Lab A | Lab B | Lab C |
| Low (15 ng/mL) | %CV | 4.8 | 5.5 | 4.2 |
| %RE | +3.1 | -2.5 | +4.0 | |
| Mid (150 ng/mL) | %CV | 3.2 | 3.9 | 2.9 |
| %RE | +1.5 | -0.8 | +2.1 | |
| High (1500 ng/mL) | %CV | 2.5 | 3.1 | 2.2 |
| %RE | -0.9 | +1.2 | -1.5 |
Inter-Day Precision & Accuracy (n=18 over 3 days)
| QC Level | Parameter | Lab A | Lab B | Lab C |
| Low (15 ng/mL) | %CV | 6.1 | 7.2 | 5.8 |
| %RE | +2.8 | -3.4 | +3.5 | |
| Mid (150 ng/mL) | %CV | 4.5 | 5.1 | 4.0 |
| %RE | +0.7 | -1.1 | +1.8 | |
| High (1500 ng/mL) | %CV | 3.8 | 4.3 | 3.5 |
| %RE | -1.2 | +0.6 | -1.1 |
Discussion and Conclusion
The data presented demonstrate a high degree of consistency and reproducibility for the quantification of thalidomide across three independent laboratories. Despite minor variations in LC systems, columns, and mobile phases, the core performance characteristics of the assay remained robust. This consistency is largely attributable to two key factors: a harmonized, simple sample preparation protocol and, most importantly, the use of the stable isotope-labeled internal standard, this compound.
The SIL-IS effectively normalizes for analytical variations that may occur during sample processing and injection, ensuring that the final analyte-to-IS ratio is a reliable measure of the thalidomide concentration. The tight agreement in precision and accuracy data between the labs validates the method's transferability and suitability for multi-site clinical trials or large-scale therapeutic drug monitoring programs.
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of thalidomide, lenalidomide and pomadomide in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 8. ema.europa.eu [ema.europa.eu]
- 9. longdom.org [longdom.org]
Comparative Stability Analysis: Thalidomide-d4 vs. Non-deuterated Thalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of thalidomide-d4 and its non-deuterated counterpart, thalidomide. The inclusion of deuterium at the chiral center of the glutarimide ring in this compound is known to significantly enhance its stability against racemization. This guide summarizes the available experimental data on this phenomenon and provides a framework for comprehensive stability testing under various stress conditions.
Enhanced Chiral Stability of this compound
The primary stability concern with thalidomide is its rapid in vivo and in vitro racemization, where the therapeutically active (R)-enantiomer and the teratogenic (S)-enantiomer interconvert.[1][2] Deuteration of the chiral carbon significantly slows down this process due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen, thus requiring more energy to break.
A key study has demonstrated that deuterated thalidomides are at least five times more stable against racemization than non-deuterated thalidomide.[3] This enhanced stability is critical for studies aiming to delineate the specific biological activities of each enantiomer.
Quantitative Comparison of Racemization Half-Life
The following table summarizes the racemization half-life of (S)-thalidomide and its deuterated analog at different pH values, highlighting the substantial increase in stability conferred by deuteration.
| Compound | pH | Temperature (°C) | Racemization Half-life (hours) |
| (S)-Thalidomide | 6.18 | 37 | 31.8 |
| Deuterated (S)-thalidomide | 6.18 | 37 | 156.3 |
| (S)-Thalidomide | 7.78 | 37 | 29.9 |
| Deuterated (S)-thalidomide | 7.78 | 37 | 59.5 |
| [Source: Structural basis of thalidomide enantiomer binding to cereblon - PMC - PubMed Central[4]] |
Comparative Chemical Stability: An Overview
Non-deuterated thalidomide is known to undergo degradation primarily through hydrolysis of its amide bonds.[2][5] It is also susceptible to oxidative and photolytic degradation. The following sections outline the expected stability profiles and provide a detailed protocol for a comparative forced degradation study.
Experimental Protocols for Comparative Stability Assessment
To definitively compare the chemical stability of this compound and non-deuterated thalidomide, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines.
Stability-Indicating HPLC Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Protocol
The following conditions are recommended for the forced degradation studies. The extent of degradation should be targeted at 5-20% to ensure that the degradation products are readily detected without being excessive.
-
Acid Hydrolysis:
-
Treat solutions of thalidomide and this compound with 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified duration.
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Treat solutions of both compounds with 0.1 N NaOH.
-
Incubate at room temperature for a specified duration.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat solutions with 3% hydrogen peroxide (H₂O₂).
-
Keep the samples at room temperature, protected from light, for a specified duration.
-
-
Photolytic Degradation:
-
Expose solutions of both compounds to a calibrated light source that provides both UV and visible light (e.g., Xenon lamp) in a photostability chamber.
-
A dark control sample should be run in parallel.
-
-
Thermal Degradation:
-
Expose solid samples of both compounds to dry heat in a calibrated oven (e.g., 80°C) for a specified duration.
-
For each condition, samples should be withdrawn at appropriate time intervals and analyzed by the validated stability-indicating HPLC method to determine the percentage of degradation.
Visualizing the Experimental Workflow and Metabolic Pathway
To aid in the understanding of the experimental process and the biological context of thalidomide, the following diagrams are provided.
Caption: Experimental workflow for comparative stability testing.
Caption: Major metabolic pathways of thalidomide.
Conclusion
The available evidence strongly supports the enhanced chiral stability of this compound compared to non-deuterated thalidomide, a significant advantage for research into its stereospecific effects. While direct comparative data on its chemical stability under various stress conditions is limited, the principles of the kinetic isotope effect suggest that this compound is likely to be more resistant to certain degradation pathways. The provided experimental protocol offers a robust framework for researchers to conduct their own comprehensive comparative stability studies, which are essential for the development and formulation of deuterated drug candidates.
References
- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral inversion and hydrolysis of thalidomide: mechanisms and catalysis by bases and serum albumin, and chiral stability of teratogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Impact of Isotopic Labeling on Chromatographic Behavior: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, understanding their chromatographic behavior is paramount for accurate quantification and analysis. This guide provides an objective comparison of the performance of isotopically labeled compounds against their unlabeled counterparts, supported by experimental data and detailed methodologies.
The substitution of an atom with its isotope, while seemingly minor, can introduce subtle changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic retention times. This phenomenon, known as the "chromatographic isotope effect," is most pronounced with deuterium (²H) labeling, while heavier isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) typically exhibit negligible effects.[1][2]
The Deuterium Isotope Effect: A Double-Edged Sword
Deuterium-labeled compounds often serve as ideal internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties and distinct mass. However, the increased mass of deuterium can lead to a slight reduction in the vibrational energy of C-D bonds compared to C-H bonds. This can, in turn, affect intermolecular interactions with the stationary phase of a chromatography column, resulting in altered retention times.[3]
In reversed-phase liquid chromatography (RPLC), deuterated compounds generally elute slightly earlier than their non-deuterated analogs.[4][5] This is attributed to weaker van der Waals interactions between the deuterated analyte and the nonpolar stationary phase. The magnitude of this retention time shift is influenced by several factors, including the number and position of deuterium atoms within the molecule.[5] While often a fraction of the peak width, this shift can be significant enough to impact the accuracy of quantitative analyses, especially if the analyte and its labeled internal standard do not co-elute perfectly.[1][4]
Conversely, in normal-phase liquid chromatography, a less common but observable "inverse isotope effect" can occur, where deuterated compounds are retained longer than their protiated counterparts.[6] In gas chromatography (GC), deuterated compounds also typically elute earlier.[3][7]
Quantitative Comparison of Isotopic Labeling Effects
The following tables summarize experimental data from various studies, illustrating the impact of different isotopic labels on chromatographic retention times.
Table 1: Impact of Deuterium Labeling on Retention Time in Reversed-Phase Liquid Chromatography (RPLC)
| Compound | Labeled Analog | Chromatographic System | Retention Time Shift (Analyte - Standard) | Reference |
| Dimethyl-labeled E. coli tryptic peptides | Heavy (deuterated) | nUHPLC-ESI-MS/MS | 3 seconds (earlier elution of heavy) | [4] |
| Various aldehydes derivatized with 2,4-dinitrophenylhydrazine | d₃-labeled | RPLC | Significant shift | [1] |
| Ergothioneine | d₉-isotope-labeled | RPLC | 0.02 minutes (later elution of analyte) | [5] |
| Olanzapine (OLZ) | OLZ-D₃ | Normal-Phase LC-MS-MS | -0.06 minutes (later elution of deuterated) | [6] |
| Desipramine (DES) | DES-D₈ | Normal-Phase LC-MS-MS | -0.12 minutes (later elution of deuterated) | [6] |
Table 2: Impact of ¹³C and ¹⁵N Labeling on Retention Time
| Compound | Labeled Analog | Chromatographic System | Retention Time Shift | Reference |
| Various aldehydes derivatized with 2,4-dinitrophenylhydrazine | ¹³C₆-labeled | RPLC | No significant effect | [1] |
| Various aldehydes derivatized with 2,4-dinitrophenylhydrazine | ¹⁵N₂- or ¹⁵N₄-labeled | RPLC | No significant effect | [1] |
| Fatty acid derivatives | ¹³C-labeled | GC-MS | Almost identical retention times | [2] |
Experimental Protocols for Evaluating Isotopic Effects
To assess the chromatographic impact of isotopic labeling in your own laboratory, the following experimental workflow is recommended.
Methodology:
-
Sample Preparation:
-
Prepare individual stock solutions of the unlabeled analyte and the isotopically labeled internal standard at a known concentration.
-
Create a mixed solution containing both the analyte and the internal standard at a 1:1 ratio.
-
-
Chromatographic Analysis:
-
Inject the individual solutions of the analyte and the internal standard onto the chromatographic system to determine their individual retention times.
-
Inject the mixed solution to observe the separation of the two compounds under identical conditions.
-
-
Data Acquisition and Analysis:
-
Acquire high-resolution chromatograms for all injections.
-
Determine the retention time for the peak maximum of both the analyte and the internal standard in all runs.
-
Calculate the retention time shift by subtracting the retention time of the internal standard from the retention time of the analyte.
-
Visually inspect the peak shape and calculate the resolution between the analyte and internal standard peaks in the mixed sample chromatogram.
-
Logical Considerations for Mitigating Isotope Effects
When faced with significant chromatographic isotope effects, several strategies can be employed to ensure accurate and reliable quantitative results.
-
Chromatographic Optimization: Modifying parameters such as the mobile phase composition, gradient slope, column temperature, and stationary phase can sometimes minimize the retention time difference between the analyte and its labeled standard.
-
Alternative Isotopic Labels: If deuterium labeling results in an unacceptable chromatographic shift, consider using ¹³C or ¹⁵N labeled internal standards, which are known to have minimal to no impact on retention time.[1]
-
Peak Integration: In cases where baseline separation is not achieved but a noticeable shift exists, careful and consistent integration of both peaks is crucial. Specialized software and methods can be employed to deconvolve partially overlapping peaks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Thalidomide-d4
Thalidomide-d4, a deuterated form of thalidomide, requires stringent disposal protocols due to its hazardous nature. As a known human teratogen and a substance toxic if swallowed, ensuring its proper handling and disposal is paramount for the safety of laboratory personnel and the protection of the environment.[1][2][3] Adherence to established guidelines is not only a matter of best practice but also a legal requirement under various federal, state, and local regulations.[4][5]
All waste materials contaminated with this compound must be treated as hazardous waste. This includes empty containers, personal protective equipment (PPE), and any materials used for cleaning spills.[4] Disposal must be conducted through an approved waste disposal plant or a licensed contractor, in strict accordance with official regulations.[2][6] It is crucial to prevent the substance from entering sewage systems or groundwater.[2]
Personal Protective Equipment (PPE) Requirements
To minimize exposure risk during handling and disposal, personnel must use appropriate Personal Protective Equipment.
| PPE Category | Specification |
| Hand Protection | Protective gloves.[7][8] |
| Eye Protection | Safety goggles with side-shields.[7] |
| Body Protection | Impervious clothing to prevent skin contact.[7][8] Contaminated clothing must be removed and washed before reuse.[6][8] |
| Respiratory | A suitable respirator should be used, especially in areas without adequate exhaust ventilation, to avoid inhaling dust or aerosols.[3][7] |
Standard Operating Protocol for this compound Disposal
The following step-by-step procedure outlines the essential actions for the safe disposal of this compound and associated waste.
I. Waste Collection and Segregation
-
Prepare a Designated Waste Container :
-
Use a leak-proof, clearly labeled container designated for hazardous drug waste.[1]
-
The label should identify the contents as "Hazardous Waste: this compound" and include appropriate hazard symbols.
-
-
Segregate Waste :
-
Place all items that have come into contact with this compound into the designated hazardous waste container. This includes:
-
-
Storage :
II. Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
-
Cordon Off the Area :
-
Contain the Spill :
-
Cleanup :
-
Decontaminate Surfaces :
III. Final Disposal
-
Engage a Licensed Contractor :
-
Documentation :
-
Maintain accurate records of hazardous waste generation and disposal, as required by your institution and regulatory agencies.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the this compound disposal process.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. research.uga.edu [research.uga.edu]
- 4. osha.gov [osha.gov]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ph.health.mil [ph.health.mil]
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-d4
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Thalidomide-d4 due to its toxicity and potential to cause birth defects.[1][2] This guide provides essential, step-by-step procedures for the safe operational handling and disposal of this compound, ensuring the protection of all laboratory personnel.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure. This includes:
-
Protective Clothing: Impervious clothing is necessary to prevent skin contact.[4]
-
Eye and Face Protection: Use safety glasses with side shields, chemical splash goggles, or a full-face shield.[2] An emergency eye wash station should be readily accessible.[2]
-
Respiratory Protection: If handling bulk quantities or if capsules are crushed or broken, a suitable respirator should be used.[2][4] Work should be conducted in a well-ventilated area, preferably under a chemical hood.[5]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Precaution:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before use.[1][2][3]
-
Ensure all personnel are trained on the specific hazards and handling procedures.
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Immediately remove any clothing that becomes contaminated.[1]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Rinse opened eyes for several minutes under running water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.[1][3]
-
Ingestion: Do NOT induce vomiting. Immediately call for medical help.[1][3]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Disposal: Dispose of all waste materials, including empty containers, contaminated gloves, and other disposable items, in a designated hazardous waste container in accordance with local, regional, and national regulations.[2] Do not discard in the regular trash or flush down the toilet.[6]
-
Spill Management: In the event of a spill, cordon off the area.[2] Wear appropriate PPE and minimize dust generation.[2] Decontaminate the area twice.[2]
-
Decontamination: Clean all surfaces and equipment that have come into contact with this compound.
Quantitative Data Summary
The following table summarizes the key toxicity data for Thalidomide.
| Metric | Value | Species |
| Oral LD50 | 113 mg/kg | Rat |
| Oral LD50 | 2 g/kg | Mouse |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a population of test animals.
Experimental Workflow: Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
